DL-3-Phenyllactic acid
Description
3-phenyllactic acid is a 2-hydroxy monocarboxylic acid that is lactic acid in which one of the methyl hydrogens is substituted by a phenyl group. It has a role as a human metabolite. It derives from a rac-lactic acid. It is a conjugate acid of a 3-phenyllactate.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |
| Record name | 3-Phenyllactic acid | |
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DSSTOX Substance ID |
DTXSID30862436 | |
| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
828-01-3 | |
| Record name | (±)-3-Phenyllactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Phenyllactic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-3-Phenyllactic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |
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| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |
| Source | EPA DSSTox | |
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| Record name | (±)-3-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-DL-LACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 °C | |
| Record name | Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
DL-3-Phenyllactic Acid: A Comprehensive Technical Guide to Its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid, has garnered significant attention for its broad-spectrum antimicrobial and bioactive properties. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of PLA. It details its presence in microbial fermentations, plant life, and animal systems, with a focus on quantitative data and the experimental methodologies used for its identification and quantification. Furthermore, this guide elucidates the key biosynthetic pathways involved in its production, offering a valuable resource for researchers and professionals in drug development and the life sciences.
Introduction
3-Phenyllactic acid (PLA) is an organic acid with the chemical formula C9H10O3.[1] It exists as two chiral isomers, D-PLA and L-PLA, both of which exhibit biological activity.[1] Historically recognized for its role in food preservation due to its antimicrobial properties, recent research has illuminated its potential in various therapeutic areas.[2][3] PLA is known to inhibit the growth of a wide range of pathogenic bacteria and fungi, making it a compound of interest for the development of new antimicrobial agents.[1][3][4][5] This guide focuses on the natural reservoirs of this promising molecule.
Natural Occurrence and Sources
This compound is predominantly a microbial metabolite, but its presence has also been documented in plants and animals, including humans.
Microbial Sources: The Primary Producers
Lactic acid bacteria (LAB) are the most prolific producers of PLA.[4][6] It is a significant metabolic byproduct of phenylalanine degradation in these microorganisms.[4][7] Various genera of LAB, including Lactobacillus, Pediococcus, Enterococcus, and Leuconostoc, have been identified as PLA producers.[5][8]
-
Lactobacillus species: Numerous studies have highlighted Lactobacillus strains, particularly Lactobacillus plantarum, as potent PLA producers.[4][5] For instance, Lactobacillus plantarum AB-1 has been investigated for its PLA production capabilities.[4]
-
Pediococcus species: Pediococcus acidilactici and Pediococcus pentosaceus are also known to synthesize PLA.[5][9]
-
Enterococcus species: Enterococcus faecalis isolated from fermented foods has been shown to produce PLA.[10]
The production of PLA by these microorganisms is a key factor in the antimicrobial properties of many fermented foods.[3][11]
Fermented Foods and Beverages
As a direct consequence of microbial activity, PLA is naturally found in a variety of fermented products:
-
Dairy Products: Yogurt and cheese are common sources of PLA due to the metabolic activity of starter and non-starter lactic acid bacteria.[2][3]
-
Fermented Vegetables: Traditional fermented vegetables, such as sauerkraut and kimchi, contain PLA.[12][13] A study on naturally fermented Chinese vegetables identified Lactobacillus crustorum strains as producers of 3-PLA.[14]
-
Sourdough and Fermented Cereals: The fermentation process in sourdough bread production also leads to the accumulation of PLA.
-
Bokashi Fertilizer: This fermented organic fertilizer has been identified as a source of PLA, which acts as a root-promoting substance for plants.[15][16]
Plant Kingdom
While microbial synthesis is the primary source, PLA has also been reported in some plants. For example, it has been detected in Rosa taiwanensis and Secale cereale (rye).[17] In plants, PLA can exhibit auxin-like activity, promoting root growth.[15] Research has shown that exogenously applied PLA can be converted to phenylacetic acid (PAA), an endogenous auxin, in plants like Arabidopsis.[15]
Animal and Human Sources
PLA is also found in animal and human systems.
-
Honey and Bee Products: Honey is a well-documented natural source of PLA, contributing to its antimicrobial properties.[2][11]
-
Human Metabolism: L-3-Phenyllactic acid is an endogenous metabolite involved in phenylalanine metabolism.[18] Elevated levels of PLA in urine and blood can be an indicator of metabolic disorders such as phenylketonuria (PKU).[18] Recent studies have also shown that PLA is released from skeletal muscle during physical exercise in humans and may contribute to the beneficial effects of exercise.[19]
-
Animal Tissues and Products: PLA has been detected in various animal-derived foods.[18]
Quantitative Data on 3-Phenyllactic Acid Occurrence
The concentration of 3-Phenyllactic acid can vary significantly depending on the source, microbial strain, and fermentation conditions. The following table summarizes quantitative data from various studies.
| Source/Microorganism | Precursor/Medium | Concentration of 3-Phenyllactic Acid | Reference |
| Lactobacillus sp. SK007 | Batch fermentation (no pH control) | 2.42 g/L | [6] |
| Lactobacillus sp. SK007 | Fed-batch fermentation with PPA feeding and pH control | 17.38 g/L | [6] |
| Lactiplantibacillus plantarum MSC-C2 | MRS broth with 1 mg/ml PPA | 3.88 ± 0.12 mM | [20] |
| Pediococcus pentosaceus K40 | MRS broth with 3 mg/ml PPA | ~11 mM | [5] |
| Lactiplantibacillus plantarum MSC-C2 | Fermented Paeonia lactiflora extract with PPA | 4.8 ± 0.23 mM | [20] |
| Pediococcus acidilactici FAM 18098 | MRS medium | 1.19 ± 0.11 mmol/L | [9] |
| Naturally Fermented NMG Pickles | - | 36,772.11 ng/g | [14] |
| Naturally Fermented HEB Pickles | - | 33,553.59 ng/g | [14] |
| Naturally Fermented NB Pickles | - | 18,299.11 ng/g | [14] |
PPA: Phenylpyruvic acid; MRS: de Man, Rogosa and Sharpe broth.
Biosynthesis of 3-Phenyllactic Acid
The primary biosynthetic route for 3-Phenyllactic acid in lactic acid bacteria is the "core pathway," which involves the catabolism of the amino acid phenylalanine.[9][11]
The key steps are:
-
Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase.[1]
-
Reduction: Phenylpyruvic acid is then reduced to 3-Phenyllactic acid by a lactate dehydrogenase (LDH) enzyme.[5][8]
The following diagram illustrates this core biosynthetic pathway.
Caption: Core biosynthetic pathway of 3-Phenyllactic acid from phenylalanine.
Experimental Protocols
The accurate identification and quantification of 3-Phenyllactic acid from complex natural matrices require robust analytical methodologies. Below are summaries of common experimental protocols cited in the literature.
Extraction of 3-Phenyllactic Acid
A common method for extracting PLA from microbial cultures or food samples involves liquid-liquid extraction.
-
Protocol:
-
Centrifuge the sample (e.g., culture supernatant, food homogenate) to remove solid particles.
-
Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid like HCl to protonate the PLA.
-
Extract the acidified supernatant with an organic solvent such as ethyl acetate or diethyl ether. This step is often repeated multiple times to ensure complete extraction.
-
Pool the organic phases and evaporate the solvent under vacuum to obtain the crude extract containing PLA.
-
Identification and Quantification of 3-Phenyllactic Acid
High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of PLA.
-
HPLC Protocol:
-
Sample Preparation: Redissolve the dried extract from the extraction step in a suitable solvent, often the mobile phase used for HPLC analysis.
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C18 column, is typically used.[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid to ensure PLA is in its protonated form) and an organic solvent (e.g., methanol or acetonitrile) is employed.[8]
-
Flow Rate: A constant flow rate (e.g., 1 ml/min) is maintained.[8]
-
-
Detection: A UV detector is commonly used, with the detection wavelength set to around 209-220 nm, where PLA exhibits absorbance.[8]
-
Quantification: The concentration of PLA in the sample is determined by comparing the peak area of the sample to a standard curve generated using known concentrations of a pure PLA standard.[8]
-
Gas chromatography-mass spectrometry (GC-MS) can also be used for identification, often after derivatization of the PLA molecule to increase its volatility.[10]
The following diagram outlines a general experimental workflow for the analysis of 3-Phenyllactic acid.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 6. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage [mdpi.com]
- 8. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 10. [PDF] Identification of 3-Phenyllactic Acid As a Possible Antibacterial Substance Produced by Enterococcus faecalis TH 10 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Bacteria in fermented food signal the human immune system, explaining health benefits | EurekAlert! [eurekalert.org]
- 13. caringsunshine.com [caringsunshine.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Phenyllactic acid, a root-promoting substance isolated from Bokashi fertilizer, exhibits synergistic effects with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 19. medrxiv.org [medrxiv.org]
- 20. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-3-Phenyllactic acid biosynthetic pathway in microorganisms
An In-depth Technical Guide to the DL-3-Phenyllactic Acid Biosynthetic Pathway in Microorganisms
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathways of this compound (PLA) in various microorganisms. It details the key enzymatic steps, precursor molecules, and quantitative production data. Furthermore, this guide outlines common experimental protocols for the study and optimization of PLA production, and includes visualizations of the core metabolic pathways.
Core Biosynthetic Pathways of this compound
Microorganisms primarily utilize two distinct pathways for the biosynthesis of this compound: the Core Pathway and the de novo Synthesis Pathway .
The Core Pathway: Phenylalanine as a Precursor
The most prevalent and well-characterized route for PLA synthesis in microorganisms, particularly in Lactic Acid Bacteria (LAB), is the core pathway, which uses L-phenylalanine as the direct precursor.[1][2] This pathway consists of a two-step enzymatic conversion.
-
Transamination of Phenylalanine: The initial step involves the conversion of L-phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT) .[3][1] The transamination reaction requires an amino group acceptor, which is commonly α-ketoglutarate in many LAB.[1][4][5] However, studies in Pediococcus acidilactici have demonstrated that pyruvic acid can also serve as the amino group acceptor.[3]
-
Reduction of Phenylpyruvic Acid: In the final step, phenylpyruvic acid is reduced to 3-phenyllactic acid. This reduction is carried out by NAD-dependent dehydrogenases.[6] The specific type of dehydrogenase determines the chirality of the resulting PLA molecule.
-
L-Lactate Dehydrogenase (L-LDH) produces L-3-phenyllactic acid.[1][7]
-
D-Lactate Dehydrogenase (D-LDH) produces D-3-phenyllactic acid.[1][7] Other enzymes, such as hydroxyisocaproate dehydrogenase (HicDH) and phenyllactic acid dehydrogenase (PLDHase), have also been identified to be involved in this reduction step.[6]
-
Caption: The core biosynthetic pathway of this compound from L-phenylalanine.
De Novo Synthesis Pathway
The de novo synthesis pathway enables the production of PLA from central carbon metabolites, such as glucose, without the direct supplementation of phenylalanine.[3] This pathway involves the shikimate pathway for the synthesis of aromatic amino acids.
-
Shikimate Pathway: This pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate. Chorismate is a key precursor for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The condensation of PEP and E4P is a rate-limiting step catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[5]
-
Conversion to Phenylalanine: Chorismate is converted to phenylalanine through a series of enzymatic reactions.
-
Conversion to PLA: Once phenylalanine is synthesized, it enters the Core Pathway described above to be converted into PLA.
Metabolic engineering strategies in organisms like E. coli often focus on overexpressing key enzymes in the shikimate pathway to increase the flux towards phenylalanine and subsequently PLA.[5][8]
Caption: The de novo biosynthetic pathway of this compound from glucose.
Quantitative Data on PLA Production
The production of this compound varies significantly depending on the microbial strain, fermentation strategy, and culture conditions. The following tables summarize key quantitative data from various studies.
Table 1: PLA Production in Lactic Acid Bacteria
| Microorganism | Fermentation Type | Key Conditions | Precursor(s) | Titer | Conversion Rate/Productivity | Reference(s) |
| Lactobacillus zeae Y44 | Batch | - | 5 mM PPA | 4.21 mM | - | [9] |
| Lactobacillus sp. SK007 | Batch | No pH control | PPA | 2.42 g/L | - | [10] |
| Lactobacillus sp. SK007 | Fed-batch | pH 6.0, intermittent PPA and glucose feeding | PPA, Glucose | 17.38 g/L | 51.1% (PPA to PLA), 0.241 g/L/h | [10] |
| Lactobacillus crustorum NWAFU 1078 | Batch | Optimal biotransformation | PPA | 15.2 mmol/L | 76% (PPA to PLA) | [7] |
| Lactobacillus crustorum NWAFU 1078 | Continuous | 0.6 dilution rate | PPA | - | 6.5 mmol/L/h, 55% (PPA to PLA) | [7] |
Table 2: PLA Production in Other Microorganisms
| Microorganism | Fermentation Type | Key Conditions | Precursor(s) | Titer | Conversion Rate/Productivity | Reference(s) |
| Bacillus coagulans SDM | Fed-batch Bioconversion | 50°C | 52.5 g/L PPA | 37.3 g/L | 2.3 g/L/h | [6] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of PLA biosynthesis.
Microbial Cultivation and Fermentation
-
Inoculum Preparation: A single colony of the microbial strain is typically inoculated into a suitable liquid medium (e.g., MRS broth for LAB) and incubated under optimal conditions (e.g., 30-37°C, anaerobic or aerobic conditions depending on the strain) to obtain a seed culture.
-
Batch Fermentation: The seed culture is transferred to a larger volume of fermentation medium. The fermentation is carried out in a bioreactor with monitoring and control of parameters like temperature and agitation. Samples are taken at regular intervals to measure cell growth and PLA concentration.
-
Fed-batch Fermentation: This strategy involves the intermittent or continuous feeding of substrates, such as the precursor (PPA) and a carbon source (glucose), to the bioreactor.[10] This can alleviate substrate inhibition and enhance product yield. pH is often controlled at an optimal level (e.g., 6.0) by the automated addition of an acid or base.[10]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of PLA in culture supernatants.[4][11][12]
-
Sample Preparation:
-
Centrifuge the culture sample to pellet the cells (e.g., 10,000 x g for 10 minutes at 4°C).[4]
-
Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[3][4]
-
The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).[4][11]
-
Mobile Phase: An acidic aqueous solution, often with an organic modifier, is used. For example, a gradient of 0.5% phosphoric acid in water and 0.5% phosphoric acid in acetonitrile.[11]
-
Flow Rate: Typically around 1.0 mL/min.[11]
-
Detection: UV detection at 210 nm.[4]
-
Quantification: A calibration curve is generated using pure PLA standards of known concentrations. The concentration of PLA in the samples is determined by comparing the peak area to the standard curve.[11][12]
-
Enzyme Assays
-
Preparation of Cell-Free Extracts:
-
Harvest microbial cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate buffer).
-
Lyse the cells using methods such as sonication or bead beating to release the intracellular enzymes.
-
Centrifuge the lysate to remove cell debris and obtain the cell-free extract containing the enzymes.
-
-
Dehydrogenase Activity Assay: The activity of lactate dehydrogenase can be measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm. The assay mixture typically contains the cell-free extract, PPA as the substrate, and NADH in a suitable buffer. The rate of NADH oxidation is proportional to the enzyme activity.
Genetic and Metabolic Engineering Workflow
Genetic manipulation is a powerful tool for elucidating biosynthetic pathways and enhancing the production of PLA.
Caption: A typical workflow for the genetic engineering of microorganisms for PLA studies.
-
Gene Knockout: To confirm the function of a specific gene, a knockout mutant can be created. For example, replacing the aminotransferase gene (aat) with an antibiotic resistance marker can demonstrate its essential role in PLA synthesis if the mutant fails to produce PLA.[3]
-
Gene Overexpression: To increase the metabolic flux towards PLA, key enzymes in the pathway can be overexpressed. This is achieved by cloning the gene(s) of interest into an expression vector under the control of a strong promoter and introducing the vector into the host organism.[5][8]
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Power of DL-3-Phenyllactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, presenting a comprehensive overview of its activity against a wide range of bacteria and fungi. This document summarizes key quantitative data on its inhibitory and cidal concentrations, details the experimental protocols for assessing its antimicrobial efficacy, and elucidates its proposed mechanisms of action through conceptual diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound (C9H10O3, Molar Mass: 166.17 g/mol ) has emerged as a promising candidate due to its demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species.[1][2][3] This guide offers a consolidated repository of technical information regarding the antimicrobial profile of this compound.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for a range of microorganisms. It is important to note that MIC values can be influenced by factors such as pH, growth medium, and the specific strain tested.[4]
Antibacterial Activity
This compound has demonstrated significant inhibitory effects against a variety of pathogenic and spoilage bacteria.
| Bacterium | Strain | MIC | MBC | Reference |
| Staphylococcus aureus | CICC10145 | Not explicitly stated, but inhibited growth and biofilm formation | Not specified | [5] |
| Staphylococcus aureus | Multiple strains | Not specified | Not specified | [1][6] |
| Listeria monocytogenes | Multiple strains | Not specified | Not specified | [7] |
| Klebsiella pneumoniae | Not specified | 2.5 mg/mL | Not specified | [8] |
| Aggregatibacter actinomycetemcomitans | Not specified | 20 mM | Not specified | [9][10] |
| Escherichia coli | Multiple strains | Not specified | Not specified | [6][7] |
| Aeromonas hydrophila | Not specified | Not specified | Not specified | [7] |
Antifungal Activity
The antifungal properties of this compound extend to various molds and yeasts, including those of clinical and food spoilage significance.
| Fungus | Strain(s) | MIC | MFC | Reference |
| Aspergillus niger | Multiple strains | MIC90: 3.75-7.5 mg/mL | ≤10 mg/mL | [2][7][11] |
| Penicillium paneum | Not specified | Inhibitory concentration of undissociated acid: 39-84 mmole/L | Not specified | [12][13] |
| Penicillium spp. | Multiple strains | MIC90: 3.75-7.5 mg/mL | ≤10 mg/mL | [2][7][11] |
| Fusarium spp. | Multiple strains | MIC90: 3.75-7.5 mg/mL | ≤10 mg/mL | [2][7][11] |
| Candida albicans | Clinical isolates | 7.5 mg/mL | 7.5 - 10 mg/mL | [14] |
| Rhizopus arrhizus | MTCC 24794 | 180 mg/mL | Not specified | [15] |
| Rhizopus sp. | Not specified | 180 mg/mL | Not specified | [15] |
| Mucor sp. | Two species | 180 mg/mL | Not specified | [15] |
| Penicillium roqueforti | Not specified | 25 mM | Not specified | [16] |
| Cladosporium cladosporioides | Not specified | 30 mM | Not specified | [16] |
Note: MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.
Experimental Protocols
The determination of the antimicrobial activity of this compound is primarily conducted using standardized broth microdilution and agar well diffusion methods.
Broth Microdilution Assay for MIC and MBC/MFC Determination
This method is widely used to determine the MIC and MBC/MFC of antimicrobial agents.[10][17]
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[18]
-
Sterile pipette and tips
-
Incubator
-
Microplate reader (optional, for quantitative growth assessment)
-
Sterile agar plates for MBC/MFC determination
Procedure:
-
Preparation of Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the appropriate broth medium. This creates a gradient of decreasing concentrations of the compound.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: Positive (microorganism in broth without PLA) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated, and the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum is determined as the MBC/MFC.
Workflow for MIC and MBC/MFC determination using broth microdilution.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[15]
Objective: To assess the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition.
Materials:
-
This compound solutions of known concentrations
-
Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Procedure:
-
Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Well Creation: Wells of a specific diameter are aseptically created in the agar.
-
Application of PLA: A defined volume of the this compound solution is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured. The size of the zone correlates with the antimicrobial activity of the tested concentration.
Mechanism of Action
The antimicrobial activity of this compound is attributed to a multi-targeted mechanism that disrupts essential cellular structures and functions.[1][5][8] While specific signaling pathways within microbial cells have not been extensively elucidated, the primary modes of action are understood to be:
-
Cell Wall and Membrane Disruption: this compound compromises the integrity of the microbial cell wall and cytoplasmic membrane.[8] This leads to increased permeability, leakage of intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell lysis.[5]
-
Interaction with Genomic DNA: Evidence suggests that this compound can bind to microbial DNA, potentially interfering with DNA replication and transcription, thereby inhibiting essential cellular processes.[8]
-
Induction of Oxidative Stress: PLA has been shown to cause oxidative stress damage in bacterial cells.[5]
-
Inhibition of Biofilm Formation: this compound has been observed to inhibit the formation of biofilms by pathogenic bacteria like Staphylococcus aureus.[5]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 5. Antibacterial activity and action target of phenyllactic acid against Staphylococcus aureus and its application in skim milk and cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modelling and validation of the antifungal activity of this compound and acetic acid on bread spoilage moulds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling DL-3-Phenyllactic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-3-Phenyllactic acid (PLA), a naturally occurring alpha-hydroxy acid, has garnered significant attention in the scientific community for its broad-spectrum antimicrobial properties and its potential as a versatile building block in pharmaceutical synthesis. First identified as an antimicrobial agent from Geotrichum candidum in 1998, this compound is now known to be produced by a variety of microorganisms, particularly lactic acid bacteria found in fermented foods. Its chiral nature, with the D- and L-enantiomers often exhibiting different biological activities, adds a layer of complexity and opportunity for stereoselective applications. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway to support researchers and drug development professionals in harnessing its potential.
Introduction
This compound (2-hydroxy-3-phenylpropanoic acid) is an organic acid with the chemical formula C₉H₁₀O₃.[1][2] It is structurally characterized by a phenyl group attached to the beta-carbon of lactic acid. This compound exists as a racemic mixture of its two enantiomers, D-3-Phenyllactic acid and L-3-Phenyllactic acid.[1] Found in natural sources such as honey and fermented foods, this compound is a product of phenylalanine metabolism by various microorganisms.[3][4] Its significance stems from its notable antimicrobial activity against a wide range of bacteria and fungi, making it a compound of interest for food preservation and as a potential therapeutic agent.[1][5] Furthermore, its chiral structure makes it a valuable intermediate in the stereoselective synthesis of active pharmaceutical ingredients (APIs).
History and Discovery
The formal scientific recognition of the antimicrobial properties of phenyllactic acid is a relatively recent development. While the compound itself may have been synthesized earlier, its significance as a bioactive molecule was highlighted in the late 20th century.
Key Historical Milestones:
-
1998: Dieuleveux and colleagues first reported the antibacterial activity of 3-phenyllactic acid, which they isolated from the fungus Geotrichum candidum. Their work identified its potential as a natural antimicrobial agent.[1]
-
Post-1998: Subsequent research focused on lactic acid bacteria (LAB) as a significant source of phenyllactic acid, particularly in fermented foods. This discovery opened avenues for its use as a natural food preservative.
-
21st Century: The focus of research has expanded to include the differential biological activities of the D- and L-enantiomers, with studies indicating that D-PLA often exhibits stronger antimicrobial effects.[1] The potential of this compound as a chiral building block in pharmaceutical synthesis has also been increasingly explored.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | |
| Appearance | Off-white crystalline powder | |
| CAS Number | 828-01-3 | [2] |
| Solubility | Soluble in DMSO and dimethylformamide. Limited solubility in PBS (pH 7.2) at approximately 0.2 mg/mL. | [4][6] |
Biosynthesis
This compound is primarily biosynthesized by microorganisms through the metabolism of the amino acid L-phenylalanine. The key pathway involves the conversion of phenylalanine to phenylpyruvic acid (PPA), which is then reduced to phenyllactic acid. This process is catalyzed by enzymes such as lactate dehydrogenases.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi. The mechanism of action is believed to involve the disruption of the cell wall and membrane integrity, leading to cell death.[1]
Antibacterial Activity
Studies have demonstrated the efficacy of this compound against various Gram-positive and Gram-negative bacteria.
| Bacterium | MIC (mg/mL) | Reference |
| Klebsiella pneumoniae | 2.5 | [7] |
| Salmonella enterica | - (63.2% growth reduction) | [8] |
Note: MIC values can vary depending on the specific strain, medium, and experimental conditions.
Antifungal Activity
This compound is also effective against a range of fungi, including molds and yeasts.
| Fungus | MIC (mg/mL) | Reference |
| Rhizopus sp. and Mucor sp. | 180 | [9] |
Experimental Protocols
Chemical Synthesis of this compound
While microbial production is common, chemical synthesis provides a controlled method for obtaining this compound. A general method involves the hydrolysis of 2-chloro-3-phenylpropionic acid.
Workflow for Chemical Synthesis:
Caption: General workflow for the chemical synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: Dissolve 2-chloro-3-phenylpropionic acid in an aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture under reflux for several hours to facilitate the hydrolysis of the chloro group to a hydroxyl group.
-
Acidification: After cooling, carefully acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the this compound.
-
Extraction: Extract the product from the aqueous solution using an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to obtain pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a specific microorganism can be determined using the broth microdilution method.
Workflow for MIC Determination:
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of DL-3-Phenyllactic Acid: A Technical Guide for Researchers
A comprehensive overview of DL-3-Phenyllactic Acid (PLA), a promising antimicrobial metabolite produced by Lactic Acid Bacteria (LAB), tailored for researchers, scientists, and drug development professionals. This guide delves into its production, mechanisms of action, and key experimental protocols.
Introduction to this compound
This compound (PLA) is a broad-spectrum antimicrobial organic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB).[1] With the molecular formula C₉H₁₀O₃, PLA exists as two stereoisomers, D-PLA and L-PLA, both of which exhibit antimicrobial properties.[1] Its ability to inhibit the growth of a wide range of bacteria and fungi has garnered significant attention, positioning it as a potential natural alternative to synthetic preservatives in the food and pharmaceutical industries.[1][2] This guide provides an in-depth technical overview of PLA, focusing on its production by LAB, methods for its quantification and evaluation of its biological activity, and its mechanisms of action at a molecular level.
Production of this compound by Lactic Acid Bacteria
Numerous species of Lactic Acid Bacteria have been identified as producers of PLA. The yield of PLA is highly strain-dependent and can be significantly influenced by fermentation conditions, including the composition of the culture medium and the presence of precursors. Phenylalanine and phenylpyruvic acid (PPA) are key precursors that can enhance PLA production.[3]
Below is a summary of quantitative data on PLA production by various LAB strains, highlighting the impact of different fermentation strategies.
| Lactic Acid Bacteria Strain | Precursor Supplementation | Fermentation Time (h) | PLA Yield | Reference |
| Lactobacillus plantarum ITM21B | None | - | 0.34 mM | [4] |
| Lactobacillus crustorum NWAFU 1078 | 60 mM Phenylpyruvic Acid | 48 | 45.2 mM | [5] |
| Lactobacillus sp. SK007 | Intermittent PPA feeding | 72 | 17.38 g/L | [6] |
| Lactobacillus plantarum AB-1 (microencapsulated) | None | 48 | ~0.33 g/L | [7] |
| Lactiplantibacillus plantarum MSC-C2 | 1 mg/mL Phenylpyruvic Acid | 24 | ~3.88 mM | [3] |
| Pediococcus pentosaceus K40 | 1 mg/mL Phenylpyruvic Acid | 24 | ~5.43 mM | [3] |
| Lactobacillus pentosus BMOBR013 | None | - | 0.441 g/L | [8] |
| Pediococcus acidilactici BMOBR041 | None | - | 0.294 g/L | [8] |
Biosynthesis of this compound
The primary route for PLA biosynthesis in LAB is the "core pathway," which involves the conversion of phenylalanine to PLA. This two-step process begins with the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA, a reaction catalyzed by lactate dehydrogenase (LDH).[3] An alternative "de novo" pathway, where glucose serves as the initial precursor, has also been proposed.[9]
References
- 1. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Toxicological Profile of DL-3-Phenyllactic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the toxicological assessment of DL-3-Phenyllactic acid. It is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled is based on publicly available safety data sheets and general knowledge of related compounds. Specific quantitative toxicological data for this compound is limited in the public domain. The experimental protocols described are based on standardized OECD guidelines and represent the methodologies that would be employed to generate comprehensive toxicological data.
Introduction
This compound (CAS No: 828-01-3), a metabolite of the amino acid phenylalanine, is a compound of growing interest in various fields, including its potential applications in the pharmaceutical and food industries. A thorough understanding of its toxicological profile is paramount for ensuring its safe development and use. This technical guide summarizes the available toxicological information for this compound and provides detailed experimental protocols for its comprehensive assessment based on internationally recognized guidelines.
Executive Summary of Toxicological Data
Currently available data from safety data sheets (SDS) suggest that this compound has a low acute toxicity profile. However, it is classified as a potential skin and eye irritant. There is a notable absence of publicly available data regarding its sub-chronic, chronic, genotoxic, and carcinogenic potential. The following tables summarize the qualitative and, where available, quantitative toxicological data for this compound.
Table 1: Acute Toxicity Data
| Endpoint | Route of Administration | Species | Value | Classification | Reference |
| LD50 | Oral | Rat | Data Not Available | Not Classified | General SDS |
| LD50 | Dermal | Rabbit | Data Not Available | Not Classified | General SDS |
| LC50 | Inhalation | Rat | Data Not Available | Not Classified | General SDS |
Note: The absence of specific LD50/LC50 values prevents a definitive quantitative assessment of acute toxicity. Based on general statements in safety data sheets, it is presumed to be of low toxicity.
Table 2: Irritation and Sensitization Data
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Potential Irritant | Category 2 (Irritant) | General SDS |
| Eye Irritation | Rabbit | Potential Irritant | Category 2A (Irritant) | General SDS |
| Skin Sensitization | Guinea Pig | Data Not Available | Not Classified | General SDS |
Table 3: Repeated Dose Toxicity Data
| Study Type | Route of Administration | Species | NOAEL | Key Findings | Reference |
| Sub-chronic (90-day) | Oral | Rat | Data Not Available | Data Not Available | - |
| Chronic | Oral | Rodent | Data Not Available | Data Not Available | - |
NOAEL: No Observed Adverse Effect Level
Table 4: Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and Without S9 | Data Not Available | - |
| In vitro Chromosomal Aberration | Mammalian Cells | With and Without S9 | Data Not Available | - |
| In vivo Micronucleus Test | Rodent | - | Data Not Available | - |
Table 5: Cytotoxicity Data
| Cell Line | Assay | Endpoint | Result | Reference |
| Human Cervical Epithelial Cells | MTT Assay | Cell Viability | Low cytotoxicity | [1] |
Experimental Protocols
The following sections detail the standardized methodologies for assessing the toxicological profile of this compound. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), aged 8-12 weeks.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C) and humidity (30-70%), and access to standard rodent diet and water ad libitum. Acclimatization period of at least 5 days.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single oral dose is administered by gavage to a group of three female rats.
-
Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The primary endpoint is mortality. The number of animals that die within a defined period after dosing at a specific dose level is used to classify the substance's toxicity.
Dermal Irritation - OECD 404
This test evaluates the potential of a substance to cause skin irritation.
Methodology:
-
Animal Model: Healthy young adult albino rabbits.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 g (solid) or 0.5 mL (liquid) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch. An untreated skin area serves as a control.
-
Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.
-
Scoring: Skin reactions are scored according to a standardized grading system.
References
Methodological & Application
Application Note: Quantification of DL-3-Phenyllactic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DL-3-Phenyllactic acid. 3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound with significant interest in the pharmaceutical and food industries.[1] Accurate and precise quantification is crucial for research, development, and quality control purposes. The described method utilizes a chiral stationary phase for the enantiomeric resolution of D- and L-3-Phenyllactic acid, providing a sensitive and specific assay. An alternative reversed-phase method for the quantification of total 3-Phenyllactic acid is also presented.
Introduction
This compound is a racemic mixture of D- and L-3-Phenyllactic acid. These enantiomers can exhibit different biological activities, making their separation and individual quantification essential in many applications. HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[2][3] This document provides detailed protocols for both chiral and reversed-phase HPLC methods suitable for the analysis of this compound in various sample matrices.
Experimental Protocols
Method 1: Chiral HPLC for Enantiomeric Resolution
This method is suitable for the separation and quantification of the individual D- and L-enantiomers of 3-Phenyllactic acid.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Hexane (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
This compound reference standard.
-
Sample filtration membranes (0.45 µm).[2]
2. Chromatographic Conditions
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic acid.[2][3]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 5-80 µg/mL).[2]
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Method 2: Reversed-Phase HPLC for Total 3-Phenyllactic Acid Quantification
This method is suitable for the rapid quantification of total 3-Phenyllactic acid (D and L enantiomers will co-elute).
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).[4]
-
Water (HPLC grade).[4]
-
Formic acid or another suitable buffer component.
-
This compound reference standard.
-
Sample filtration membranes (0.22 µm or 0.45 µm).[4]
2. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is a gradient from 5% to 95% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 230 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-500 µg/mL).[4]
-
Sample Preparation:
-
For liquid samples such as culture broth, centrifuge to remove cells and then filter the supernatant through a 0.22 µm filter.[4]
-
For solid samples, dissolve in a suitable solvent and filter before injection.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC methods described.
| Parameter | Chiral HPLC Method | Reversed-Phase HPLC Method |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[2][3] | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:IPA (90:10) + 0.1% TFA[2][3] | Water:Acetonitrile (gradient) |
| Flow Rate | 0.5 mL/min[2][3] | 1.0 mL/min |
| Detection | 261 nm[2][3] | 210 nm[4] |
| Linearity Range | 5 - 80 µg/mL[2] | 5 - 500 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.997[4] |
| Recovery | Not specified | ~98.7%[5][6] |
| Intra-day Repeatability (RSD) | Not specified | 2.00% (Peak Area)[5][6] |
| Inter-day Repeatability (RSD) | Not specified | 2.69% (Peak Area)[5][6] |
| Limit of Detection (LOD) | Not specified | ~1 µg/mL[4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry analysis of DL-3-Phenyllactic acid
An Application Note on the Mass Spectrometry Analysis of DL-3-Phenyllactic Acid
Introduction
This compound (PLA) is a phenolic organic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] It is a metabolite produced by various microorganisms, including lactic acid bacteria (LAB), and is found in natural products like honey.[1][2] PLA exhibits broad-spectrum antimicrobial activity against bacteria and fungi, making it a compound of significant interest for the food and feed industries as a natural preservative.[1] Furthermore, its presence in biological systems and its potential therapeutic effects necessitate sensitive and accurate analytical methods for its identification and quantification in complex matrices. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound, suitable for researchers in microbiology, food science, and drug development.
Experimental Protocols
Sample Preparation
A streamlined sample preparation protocol is crucial for achieving high recovery and reproducibility. For aqueous samples such as bacterial culture supernatants or food extracts, two primary methods are recommended: direct microfiltration and solid-phase extraction (SPE).
Method A: Direct Microfiltration (Recommended for cleaner matrices)
This method is rapid, requires minimal solvent, and has been shown to provide excellent recovery (98.7%).[3][4]
-
Centrifugation: Centrifuge the sample (e.g., bacterial broth) at 4400 x g for 10 minutes to pellet cells and large debris.[5]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial for analysis.[5]
Method B: Solid-Phase Extraction (SPE) (For complex matrices requiring cleanup)
-
Column Conditioning: Activate a C18 SPE column with 20 mL of acetonitrile, followed by equilibration with 20 mL of HPLC-grade water.[5]
-
Sample Loading: Load the pre-centrifuged and filtered (0.45 µm) sample onto the SPE column.[5]
-
Washing: Wash the column with 5% aqueous acetonitrile to remove polar impurities.[5]
-
Elution: Elute the target analyte, this compound, with 95% aqueous acetonitrile.[5]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
This method is adapted from established protocols for the analysis of phenyllactic acid and other small organic acids.[2][6]
| Parameter | Condition |
| LC System | Thermo Scientific Ultimate 3000 or equivalent |
| Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or Symmetry C18 RP (150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile[5][6] |
| Flow Rate | 0.250 mL/min[6] |
| Column Temperature | 20-45 °C (45 °C can improve peak shape)[2][6] |
| Injection Volume | 2-10 µL[2][6] |
| Gradient Elution | See Table 2 below |
Table 2: LC Gradient Program [6]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98.0 | 2.0 |
| 2.0 | 98.0 | 2.0 |
| 15.0 | 5.0 | 95.0 |
| 18.0 | 5.0 | 95.0 |
| 18.1 | 98.0 | 2.0 |
| 20.0 | 98.0 | 2.0 |
Mass Spectrometry (MS) Method
The analysis is performed using a triple quadrupole mass spectrometer in the Selective Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[6] Ionization is achieved via a heated electrospray ionization (HESI) source operating in negative mode.[6]
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Thermo Q Exactive) |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[6] |
| Spray Voltage | -2.5 kV to -4.5 kV[6][7] |
| Sheath Gas Flow | 40 (arbitrary units)[6] |
| Auxiliary Gas Flow | 10 (arbitrary units)[6] |
| Capillary Temp. | 320 °C[6] |
| Aux Gas Heater Temp. | 350 °C[6] |
| Scan Mode | Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[6][7] |
Data Presentation and Analysis
For quantitative analysis, a calibration curve should be prepared using a standard of this compound over a suitable concentration range (e.g., 50–1000 ng/mL).[6] The identification and quantification of PLA are based on its retention time and specific mass transitions.
Table 3: Mass Spectrometry Transitions for this compound
| Compound Name | Precursor Ion (m/z) [M-H]⁻ | Product Ions (m/z) | Collision Energy (V) | Notes |
| This compound | 165.1[8][9] | 147.2[9] | 10[8] | Loss of H₂O |
| 119.2[8] | Cleavage of the carboxyl group[10] | |||
| 103.3[8] | Further fragmentation |
Note: Collision energy should be optimized for the specific instrument used. The precursor ion [M-H]⁻ at m/z 165.1 is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The transition 165.1 -> 147.2 is often used for quantification due to its intensity.[9]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantification of this compound. The simple microfiltration-based sample preparation is rapid and efficient, yielding high recovery rates.[3] This application note serves as a comprehensive guide for researchers and scientists, enabling the accurate measurement of this important antimicrobial compound in various sample matrices. The methodology is robust and can be adapted for high-throughput screening in drug development and quality control in the food industry.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. massbank.eu [massbank.eu]
- 9. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of DL-3-Phenyllactic Acid Enantiomers
Introduction
3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound with applications in the food and pharmaceutical industries. It exists as two enantiomers, D-3-Phenyllactic acid and L-3-Phenyllactic acid, which may exhibit different biological activities.[1] Therefore, the accurate separation and quantification of these enantiomers are crucial for research, development, and quality control. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for this purpose.[2][3][4] This document provides detailed application notes and protocols for the chiral separation of DL-3-Phenyllactic acid enantiomers.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the chiral separation of this compound.
Table 1: HPLC Method with Chiral Stationary Phase
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Chiralcel OJ-H column (cellulose tris-(4-methyl benzoate))[2][4] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size[2][4] |
| Mobile Phase | Hexane:Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA)[2][4] |
| Flow Rate | 0.5 mL/min[2][4] |
| Temperature | 25 °C[2][4] |
| Detection | UV at 261 nm[2][4] |
| Retention Time (D-PLA) | Not explicitly stated in the provided search results. |
| Retention Time (L-PLA) | Not explicitly stated in the provided search results. |
Table 2: HPLC Method with Chiral Mobile Phase Additive
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Inertsil ODS-SP C18 column[3] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm particle size[3] |
| Chiral Mobile Phase Additive | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[3] |
| Mobile Phase Composition | Specific buffer pH, methanol content, and CD concentration to be optimized.[3] |
| Detection | UV |
| Limit of Detection (LOD) for D-PLA | 0.3 µg/mL[3] |
| Limit of Quantification (LOQ) for D-PLA | 0.7 µg/mL[3] |
| Linear Range for D-PLA | 0.71–51.3 µg/mL[3] |
| Recovery of D-PLA in L-PLA | 94.1% to 103.2%[3] |
Experimental Protocols
Protocol 1: Chiral Separation of this compound using a Chiral Stationary Phase (CSP)
This protocol is based on the method described by Tekewe et al. (2008).[2][4]
1. Materials and Reagents:
-
This compound standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Milli-Q water or equivalent for sample preparation
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 volume ratio.
-
Add trifluoroacetic acid to the mixture to a final concentration of 0.1%.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Sample Preparation:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., a small amount of the mobile phase or a compatible solvent).
-
Dilute the stock solution to the desired concentration range for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Analysis:
-
Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the D and L enantiomers based on their retention times.
6. Data Analysis:
-
Determine the retention times, peak areas, and resolution of the enantiomeric peaks.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Caption: Key factors influencing the chiral separation of enantiomers.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-3-Phenyllactic Acid Extraction from Microbial Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of DL-3-Phenyllactic acid (PLA), a valuable antimicrobial compound, from microbial cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust and efficient extraction processes.
Introduction
This compound is a broad-spectrum antimicrobial organic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB).[1] It is a byproduct of phenylalanine metabolism and holds significant potential as a biopreservative in the food, pharmaceutical, and cosmetic industries.[1] This protocol details the liquid-liquid extraction method, a widely used technique for isolating PLA from fermentation broths.
Principle
The extraction of this compound from an aqueous microbial culture is based on the principle of liquid-liquid extraction. The process involves the separation of the microbial cells from the culture supernatant, followed by the acidification of the supernatant to protonate the PLA, making it more soluble in organic solvents. An immiscible organic solvent, typically ethyl acetate, is then used to selectively extract the PLA from the acidified aqueous phase. The organic phase containing the PLA is subsequently dried and concentrated for further analysis or purification.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the extraction of this compound, providing a comparative overview of different microbial sources and extraction parameters.
| Microbial Strain | Culture Medium | Precursor Supplement | PLA Concentration | Extraction Solvent | Extraction Recovery | Reference |
| Lactobacillus plantarum KP3 & KP4 | MRS Broth | - | 0.09 mg/mL | Ethyl Acetate | Not Specified | [1] |
| Lactobacillus plantarum KP3 | Porphyra Residues | Phenylalanine (1.36%) | 0.229 mg/mL | Ethyl Acetate | Not Specified | [1] |
| Various LAB strains | MRS Broth | - | 0.16–0.57 mM | Ethyl Acetate | 97 ± 2.0% | [2] |
| Lactobacillus plantarum AB-1 | MRS Broth | - | Not Specified | Not Specified | Not Specified | [3][4] |
| Lactobacillus zeae Y44 | MRS Broth | Phenylpyruvic acid | 4.21 mM | Ethyl Acetate | Not Specified | [5] |
| Lactiplantibacillus plantarum MSC-C2 | MRS Broth | Phenylpyruvic acid (1 mg/mL) | 3.88 ± 0.12 mM | Ethyl Acetate | Not Specified | [6] |
| Pediococcus pentosaceus K40 | MRS Broth | Phenylpyruvic acid (1 mg/mL) | Not Specified | Ethyl Acetate | Not Specified | [6] |
| Enterococcus faecalis TH10 | Not Specified | - | Not Specified | Butanol | Not Specified | [7] |
Experimental Protocol: Extraction of this compound
This protocol provides a step-by-step guide for the extraction of this compound from a microbial fermentation broth.
Materials and Reagents:
-
Microbial culture broth containing this compound
-
Ethyl acetate (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge
-
Centrifuge tubes (50 mL or as appropriate)
-
pH meter or pH indicator strips
-
Separatory funnel
-
Rotary evaporator
-
Vials for sample collection
-
0.22 µm syringe filters
Procedure:
-
Cell Removal:
-
Transfer the microbial culture broth to centrifuge tubes.
-
Centrifuge the broth at 10,000-12,000 x g for 10-20 minutes at 4°C to pellet the microbial cells.[1][3]
-
Carefully decant the supernatant into a clean flask. The supernatant contains the secreted this compound.
-
For complete removal of any remaining cells or particulates, the supernatant can be filtered through a 0.22 µm filter.[3]
-
-
Acidification of Supernatant:
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.[1] For example, if you have 100 mL of supernatant, add 100 mL of ethyl acetate. Some protocols suggest multiple extractions with a smaller volume of solvent for higher efficiency.[2]
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate containing PLA), and the lower layer will be the aqueous phase.
-
Carefully drain the lower aqueous layer.
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to maximize the recovery of PLA.[5][8] Combine all the organic extracts.
-
-
Drying and Concentration:
-
Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts to remove any residual water.[2] Swirl the flask gently and let it stand for about 15-30 minutes. The Na₂SO₄ will clump together as it absorbs water.
-
Filter the dried organic extract through a Whatman No. 4 filter paper or a similar grade to remove the Na₂SO₄.[2]
-
Concentrate the filtered organic extract to dryness using a rotary evaporator at a temperature of 40-50°C.[2]
-
-
Reconstitution and Analysis:
Experimental Workflow
The following diagram illustrates the key steps in the extraction of this compound from a microbial culture.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Investigating the Antimicrobial Mechanism of DL-3-Phenyllactic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, including lactic acid bacteria, has garnered significant attention for its broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2] Its potential as a natural preservative and a therapeutic agent necessitates a thorough understanding of its antimicrobial mechanism. These application notes provide a summary of the quantitative antimicrobial data for PLA and detailed protocols for key experiments to investigate its mode of action.
Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | MIC | Reference |
| Aggregatibacter actinomycetemcomitans | Bacterium | 20 mM | [2] |
| Aspergillus niger | Fungus | 60 mM | [4] |
| Penicillium roqueforti | Fungus | 25 mM | [4] |
| Rhizopus sp. | Fungus | 180 mg/mL | [5][6] |
| Mucor sp. | Fungus | 180 mg/mL | [5][6] |
Elucidating the Antimicrobial Mechanism of Action
Current research suggests that this compound exerts its antimicrobial effects through a multi-targeted approach, primarily involving the disruption of the cell envelope and interference with essential cellular processes. The primary mechanisms include:
-
Cell Wall and Membrane Damage: PLA has been shown to damage the cell wall and increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components.[1]
-
DNA Interaction: Evidence suggests that PLA can bind to genomic DNA, potentially interfering with DNA replication and transcription.
-
Metabolic Interference: PLA may disrupt key metabolic pathways within the microbial cell, although the specific enzymes and pathways are still under investigation.[7]
-
Quorum Sensing Inhibition: In some bacteria, such as Pseudomonas aeruginosa, PLA has been observed to interfere with quorum sensing signaling pathways, which regulate virulence and biofilm formation.
Experimental Protocols
To facilitate further research into the antimicrobial properties of this compound, the following detailed protocols for key experiments are provided.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial or fungal inoculum
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare PLA Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the PLA stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (broth and inoculum only). e. Column 12 will serve as the sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (typically 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of PLA at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Visualizations
Signaling Pathway Diagram
Caption: Multi-targeted antimicrobial mechanism of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating antimicrobial mechanism.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. researchgate.net [researchgate.net]
- 5. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 6. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Fermentation Protocol for DL-3-Phenyllactic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyllactic acid (PLA) is a naturally occurring organic acid with broad-spectrum antimicrobial activity, making it a compound of significant interest for applications in the food, pharmaceutical, and materials industries.[1][2][3][4] This document provides detailed application notes and protocols for the fermentative production of DL-3-phenyllactic acid using various microbial systems. Methodologies for microbial cultivation, fermentation, and product analysis are outlined to guide researchers in establishing robust and efficient production processes.
Introduction
This compound is a valuable antimicrobial compound effective against a range of bacteria and fungi.[2][4] Its two chiral isomers, D-PLA and L-PLA, both exhibit antimicrobial properties, with D-PLA often showing higher activity.[2] The fermentative production of PLA offers a promising and sustainable alternative to chemical synthesis. Various microorganisms, including Lactic Acid Bacteria (LAB) and engineered Escherichia coli, have been successfully employed for PLA production.[1][2][3] This document details protocols for both native producers and engineered strains, focusing on key aspects of fermentation and analysis.
Microbial Production Systems
A variety of microorganisms have been demonstrated to produce 3-phenyllactic acid. Lactic acid bacteria, such as Lactobacillus and Leuconostoc, naturally produce PLA as a byproduct of phenylalanine metabolism.[1][5] Alternatively, metabolic engineering of strains like E. coli has enabled high-titer production of PLA from simple carbon sources.[1][3][6]
Table 1: Microbial Strains for 3-Phenyllactic Acid Production
| Microorganism | Strain | Key Characteristics | Reference |
| Lactobacillus plantarum | AB-1 | Demonstrates enhanced PLA production with optimized quorum-sensing. | [7] |
| Lactobacillus crustorum | NWAFU 1078 | Shows excellent reusability as a whole-cell biocatalyst for PLA production. | [5][8] |
| Leuconostoc mesenteroides | ATCC 8293 | Possesses high stereoselectivity for D-PLA production.[9] | [9] |
| Escherichia coli | Engineered MG-P10 | Metabolically engineered for high-level PLA production from glucose.[1][3][6] | [1][3][6] |
| Bacillus coagulans | SDM | Efficiently transforms phenylpyruvic acid (PPA) to PLA at elevated temperatures. | [10] |
Signaling Pathways and Experimental Workflow
The biosynthetic pathway for 3-phenyllactic acid in lactic acid bacteria typically involves a two-step conversion from phenylalanine. Phenylalanine is first transaminated to phenylpyruvic acid (PPA), which is then reduced to PLA by a dehydrogenase.[1][5][7] In engineered E. coli, the pathway is often constructed to directly convert a precursor, such as PPA, to PLA using a heterologously expressed reductase.
A general workflow for the fermentative production and analysis of 3-phenyllactic acid is depicted below. This workflow outlines the key stages from strain selection and cultivation to product recovery and quantification.
Experimental Protocols
Protocol 1: Fermentation of this compound using Lactobacillus plantarum
This protocol is adapted from studies on various Lactobacillus species.[7][11][12]
1. Media Preparation (per liter):
-
MRS Broth:
-
Peptone: 10 g
-
Beef extract: 10 g
-
Yeast extract: 5 g
-
Dextrose: 20 g
-
Polysorbate 80: 1 g
-
Ammonium citrate: 2 g
-
Sodium acetate: 5 g
-
Magnesium sulfate: 0.1 g
-
Manganese sulfate: 0.05 g
-
Dipotassium phosphate: 2 g
-
-
For enhanced production, supplement with Phenylpyruvic acid (PPA) to a final concentration of 10-60 mmol/L.[5]
-
Adjust pH to 6.5 and autoclave.
2. Inoculum Preparation:
-
Inoculate a single colony of L. plantarum into 10 mL of sterile MRS broth.
-
Incubate at 37°C for 18-24 hours without agitation.
3. Fermentation:
-
Inoculate the production medium (MRS broth, with or without PPA) with the overnight culture to a starting OD600 of approximately 0.1.
-
Incubate at 37°C for 48-72 hours. Maintain anaerobic conditions if required by the specific strain.
-
For pH-controlled fermentation, maintain the pH at 6.0 using sterile 5N NaOH.[13]
4. Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Measure cell density (OD600).
-
Centrifuge the sample to pellet the cells and collect the supernatant for HPLC analysis.
Protocol 2: Fed-Batch Fermentation of this compound using Engineered E. coli
This protocol is based on high-yield production strategies in metabolically engineered E. coli.[1][3][6]
1. Media Preparation (per liter):
-
Seed Medium (e.g., LB Broth):
-
Tryptone: 10 g
-
Yeast extract: 5 g
-
NaCl: 10 g
-
-
Fermentation Medium:
-
Glucose: 40 g
-
(NH₄)₂SO₄: 2 g
-
KH₂PO₄: 3 g
-
K₂HPO₄: 7 g
-
MgSO₄·7H₂O: 1 g
-
Trace metal solution: 1 mL
-
Add appropriate antibiotics for plasmid maintenance.
-
-
Autoclave the media and add filter-sterilized glucose and antibiotics.
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
Transfer the overnight culture to 100 mL of seed medium and incubate until the OD600 reaches 4-6.
3. Fed-Batch Fermentation:
-
Inoculate a 6 L fermenter containing 3 L of fermentation medium with the seed culture to a starting OD600 of 0.2.
-
Maintain the temperature at 37°C and the pH at 7.0 by automatic addition of ammonia.
-
Maintain dissolved oxygen (DO) at 20-30% by adjusting the agitation speed and aeration rate.[1][6]
-
When the initial glucose is depleted, start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the fermenter.
-
Induce recombinant protein expression by adding IPTG to a final concentration of 0.1 mM when the culture reaches an OD600 of 0.6.[6]
4. Sampling and Analysis:
-
Follow the sampling and analysis procedure as described in Protocol 1.
Data Presentation
Table 2: Comparison of Fermentation Parameters for PLA Production
| Microorganism | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Lactobacillus sp. SK007 | Batch (no pH control) | Glucose + PPA | 2.42 | N/A | N/A | [13] |
| Lactobacillus sp. SK007 | Fed-batch (pH 6.0) | Glucose + PPA | 17.38 | 0.51 (PPA to PLA) | 0.241 | [13] |
| Engineered E. coli MG-P10 | Shake Flask | Glucose | 1.42 ± 0.02 | N/A | N/A | [1][3][6] |
| Engineered E. coli MG-P10 | Fed-batch (DO control) | Glucose | 52.89 ± 0.25 | 0.225 (glucose to PLA) | N/A | [1][3][6] |
| L. crustorum NWAFU 1078 | Batch | PPA | 15.2 mmol/L | 76% (PPA conversion) | N/A | [8] |
| L. crustorum NWAFU 1078 | Continuous | PPA | 6.5 mmol/L/h | 55% (PPA conversion) | N/A | [8] |
Note: N/A indicates data not available in the cited source.
Analytical Methods
Protocol 3: Quantification of 3-Phenyllactic Acid by HPLC
This is a general protocol for the analysis of PLA in fermentation broth.[14][15][16]
1. Sample Preparation:
-
Centrifuge the fermentation sample at 10,000 x g for 10 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: Chiralcel OJ-H column (0.46 mm x 250 mm, 5 µm) or a suitable C18 column.[14][17]
-
Mobile Phase: For chiral separation, a mixture of hexane and isopropanol (e.g., 90:10) with 0.1% trifluoroacetic acid can be used.[14][17] For general quantification, an isocratic or gradient elution with an acidic aqueous phase (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
3. Quantification:
-
Prepare a standard curve of 3-phenyllactic acid in the range of expected sample concentrations.
-
Calculate the concentration of PLA in the samples by comparing the peak area with the standard curve.
Conclusion
The fermentative production of this compound is a viable and scalable process. The choice of microbial strain and fermentation strategy significantly impacts the final product titer and productivity. For natural production, Lactobacillus species offer a GRAS (Generally Recognized As Safe) platform, while engineered E. coli provides a route to very high titers. The protocols and data presented here serve as a comprehensive guide for researchers to develop and optimize their own PLA production processes.
References
- 1. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 2. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 3. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of natural antimicrobial compound D-phenyllactic acid using Leuconostoc mesenteroides ATCC 8293 whole cells involving highly active D-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Quorum Sensing Inhibition by DL-3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor expression. The emergence of antibiotic resistance has spurred interest in identifying non-bactericidal agents that can attenuate bacterial pathogenicity by disrupting QS pathways. DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid, has emerged as a promising quorum sensing inhibitor (QSI). These application notes provide a comprehensive overview of PLA's role in studying quorum sensing, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound primarily functions as a competitive antagonist of specific quorum sensing receptors. In the opportunistic pathogen Pseudomonas aeruginosa, PLA has been shown to antagonistically bind to the QS receptors RhlR and PqsR with a higher affinity than their cognate ligands, N-butyryl-L-homoserine lactone (C4-HSL) and the Pseudomonas quinolone signal (PQS), respectively.[1][2][3] This binding event obstructs the normal signaling cascade, leading to the downregulation of numerous virulence genes and a reduction in pathogenic phenotypes.
References
- 1. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-3-Phenyllactic Acid (PLA) Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of DL-3-Phenyllactic acid (PLA) in fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PLA) and why is its production in fermentation important?
A1: this compound is a broad-spectrum antimicrobial organic acid.[1][2] Its production through microbial fermentation is of significant interest as it offers a natural alternative to chemical synthesis for applications in the food, pharmaceutical, and cosmetic industries.[2][3]
Q2: Which microorganisms are commonly used for PLA production?
A2: Lactic acid bacteria (LAB) are the primary microorganisms used for PLA production.[2][4] Several species of Lactobacillus have been identified as effective producers, including Lactobacillus plantarum, Lactobacillus crustorum, and Lactobacillus sp. SK007.[3][4][5] Pediococcus acidilactici has also been shown to produce PLA.[6][7]
Q3: What are the main precursors for PLA biosynthesis in fermentation?
A3: The primary precursors for PLA biosynthesis are L-phenylalanine (Phe) and phenylpyruvic acid (PPA).[4][6][7] PPA is the direct precursor and its supplementation in the fermentation medium often leads to a significant increase in PLA yield, as the conversion of Phe to PPA can be a rate-limiting step.[8]
Q4: What is a typical yield range for PLA in laboratory-scale fermentation?
A4: PLA yields can vary significantly depending on the microbial strain, fermentation conditions, and precursor supplementation. Yields can range from less than 1 mM in basic media to over 17 g/L in optimized fed-batch fermentation with PPA supplementation.[4][5]
Q5: How does pH affect PLA production?
A5: Maintaining an optimal pH is crucial for efficient PLA production. For many Lactobacillus species, a pH around 6.0 is optimal for both growth and PLA production.[5] Deviation from the optimal pH can lead to reduced enzyme activity and lower yields.
Troubleshooting Guides
Issue 1: Low or No PLA Yield
Possible Causes and Solutions in a Question-and-Answer Format:
-
Is the correct precursor being used and is its concentration optimal?
-
Answer: Phenylpyruvic acid (PPA) is the direct precursor and generally results in higher PLA yields than L-phenylalanine (Phe).[8] The optimal concentration of PPA can vary between strains but is often in the range of 1-3 mg/mL.[9] High concentrations of PPA can be inhibitory to some strains.[8] It is recommended to perform a dose-response experiment to determine the optimal precursor concentration for your specific strain.
-
-
Is the pH of the fermentation medium being controlled?
-
Answer: The accumulation of lactic acid and PLA during fermentation will lower the pH of the medium, which can inhibit microbial growth and enzyme activity.[10] Implementing pH control, typically maintaining the pH at 6.0-6.5, can significantly improve PLA yield.[5] This can be achieved through the automated addition of a base (e.g., NaOH) or the use of buffering agents.
-
-
Is the fermentation being conducted under appropriate aeration conditions?
-
Answer: Lactic acid bacteria are typically facultative anaerobes.[11] While complete anaerobiosis is not always necessary, excessive aeration can negatively impact PLA production. It is generally recommended to conduct the fermentation under microaerophilic or anaerobic conditions.
-
-
Could there be a contamination issue?
-
Answer: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to low PLA yields. It is crucial to maintain sterile conditions throughout the experimental setup and fermentation process. Regularly check for culture purity through microscopy and plating.
-
Issue 2: Inconsistent PLA Yields Between Batches
Possible Causes and Solutions in a Question-and-Answer Format:
-
Is the inoculum preparation consistent?
-
Answer: Variations in the age, cell density, and physiological state of the inoculum can lead to inconsistent fermentation performance. Standardize the inoculum preparation protocol, including the growth phase of the seed culture and the inoculation volume.
-
-
Are the media components and their preparation consistent?
-
Answer: Ensure that all media components are accurately weighed and dissolved and that the sterilization process is consistent. Variations in media composition can significantly impact microbial growth and metabolism.
-
-
Is the precursor solution prepared and stored correctly?
-
Answer: PPA solutions can be unstable. Prepare fresh precursor solutions for each experiment and protect them from light.
-
Data Presentation
Table 1: Comparison of PLA Yields with Different Lactobacillus Strains and Fermentation Conditions.
| Microbial Strain | Fermentation Type | Precursor (Concentration) | pH Control | Max. PLA Yield | Reference |
| Lactobacillus sp. SK007 | Batch | None | No | 2.42 g/L | [5] |
| Lactobacillus sp. SK007 | Fed-batch | PPA (intermittent feeding) | Yes (6.0) | 17.38 g/L | [5] |
| Lactobacillus crustorum NWAFU 1078 | Batch | PPA | Not specified | 15.2 mmol/L | [3] |
| Lactobacillus plantarum AB-1 (Free cells) | Batch | Not specified | Not specified | ~0.27 g/L | [4] |
| Lactobacillus plantarum AB-1 (Microencapsulated) | Batch | Not specified | Not specified | ~0.33 g/L | [4] |
| Pediococcus acidilactici DSM 20284 | Batch | None | Not specified | 0.65 mM | [6] |
| Pediococcus acidilactici DSM 20284 | Batch | Phenylalanine | Not specified | Increased | [6] |
| Pediococcus acidilactici DSM 20284 | Batch | PPA | Not specified | Significantly Increased | [6] |
Experimental Protocols
Protocol 1: Batch Fermentation for PLA Production using Lactobacillus
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the Lactobacillus strain from a fresh agar plate to 10 mL of sterile MRS broth.
-
Incubate at the optimal temperature for the strain (typically 30-37°C) for 18-24 hours without shaking.
-
Use this seed culture to inoculate the main fermentation medium at a 2-5% (v/v) ratio.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., MRS broth) and sterilize by autoclaving.
-
Aseptically add the filter-sterilized precursor solution (PPA or Phe) to the desired final concentration.
-
Inoculate the medium with the prepared seed culture.
-
Incubate the fermentation culture at the optimal temperature under microaerophilic or anaerobic conditions for 48-72 hours.
-
If pH control is used, set the pH controller to maintain the desired pH (e.g., 6.0) by the automated addition of a sterile base solution (e.g., 2M NaOH).
-
Withdraw samples aseptically at regular intervals for analysis of cell growth (OD600) and PLA concentration.
-
-
Sample Preparation for HPLC Analysis:
-
Centrifuge the collected fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.
-
The filtered supernatant is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of PLA
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[4]
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared fermentation samples and determine the PLA concentration by interpolating the peak area from the calibration curve.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lactic acid production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of 3-phenyllactic acid and 4-hydroxyphenyllactic acid by Pediococcus acidilactici DSM 20284 fermentation [agris.fao.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. Development of HPLC Method to Assay this compound in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Peak Tailing in DL-3-Phenyllactic Acid HPLC
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of DL-3-Phenyllactic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common causes of peak tailing in a question-and-answer format, providing specific solutions for this compound analysis.
Q1: Why is my this compound peak tailing?
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common issue in HPLC.[1][2][3] For an acidic compound like this compound, the primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase.[4][5]
Q2: What are secondary interactions and how do they cause peak tailing for this compound?
Secondary interactions are unwanted interactions between the analyte and the stationary phase.[1][4] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface can be a major source of peak tailing.[4][6][7] Since this compound is acidic, at certain pH values, its carboxyl group can become deprotonated (negatively charged) and interact with any positively charged sites or engage in hydrogen bonding with the silanol groups, leading to a secondary retention mechanism that causes peak tailing.[4][5]
Q3: How can I minimize secondary silanol interactions?
There are several strategies to reduce peak tailing caused by silanol interactions:
-
Adjust Mobile Phase pH: For an acidic compound like this compound, working at a low pH (e.g., pH 2.5-3) will suppress the ionization of the carboxylic acid group, keeping it in its neutral form.[4][8] This minimizes its interaction with the silanol groups and generally improves peak shape.[4]
-
Use an End-capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silane.[1] Using a highly deactivated, end-capped column can significantly reduce peak tailing for polar and ionizable compounds.[1][9]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) in the mobile phase can help to mask the residual silanol groups and reduce their interaction with the analyte.[4][7]
Q4: Could my mobile phase be the problem?
Yes, an improperly prepared or optimized mobile phase is a frequent cause of peak shape issues.[3][10]
-
Incorrect pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and unionized forms of the molecule will be present, which can lead to peak distortion.[9][11] It is crucial to operate at a pH that is at least 1.5 to 2 units away from the analyte's pKa.
-
Insufficient Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a consistent pH, especially when the sample is injected in a different solvent.[7] This can lead to peak shape variability.
Q5: What if all the peaks in my chromatogram are tailing?
If all peaks, not just this compound, are showing tailing, the issue is likely related to the HPLC system or the column itself, rather than a specific chemical interaction.[12] Potential causes include:
-
Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can cause poor peak shape for all compounds.[4][10][12] This can happen over time, especially when operating at high pressures or pH extremes.
-
Extra-Column Dead Volume: Excessive tubing length between the injector, column, and detector, or poorly made connections can lead to band broadening and peak tailing.[9][13]
Q6: Can my sample injection technique affect peak shape?
Absolutely. Overloading the column with too much sample is a common reason for peak distortion, including tailing.[1][10][13]
-
Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a broadened, tailing peak.[1][13]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5][8] It is always best to dissolve the sample in the mobile phase itself if possible.
Quantitative Data Summary
The following table summarizes key parameters and their recommended ranges for troubleshooting peak tailing of this compound.
| Parameter | Recommended Range/Value | Rationale for Peak Shape Improvement |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of the carboxylic acid group, minimizing secondary interactions with silanols.[4][8] |
| Buffer Concentration | 20 - 50 mM | Masks residual silanol groups and provides stable pH control.[4][7] |
| Column Type | High-purity, end-capped C18 | Minimizes the number of available silanol groups for secondary interactions.[1][9] |
| Sample Concentration | As low as practical | Avoids column overload, which can lead to peak asymmetry.[1][13] |
| Injection Volume | < 5% of column volume | Prevents band broadening and peak distortion due to injection effects.[8] |
| Extra-Column Tubing ID | ≤ 0.005 inches (0.127 mm) | Reduces dead volume in the system, which contributes to peak tailing.[9] |
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To determine the effect of mobile phase pH on the peak shape of this compound.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA)
-
Calibrated pH meter
-
-
Procedure:
-
Prepare the aqueous portion of your mobile phase (e.g., 90% water, 10% acetonitrile).
-
Measure the initial pH.
-
Slowly add a dilute solution of phosphoric acid or TFA dropwise while stirring to adjust the pH to approximately 2.5.
-
Confirm the final pH with a calibrated pH meter.
-
Filter the mobile phase through a 0.45 µm filter.
-
Equilibrate the HPLC column with the new mobile phase for at least 20 column volumes.
-
Inject your this compound standard and observe the peak shape.
-
Protocol 2: Column Overload Study
-
Objective: To assess if peak tailing is due to injecting too much sample.
-
Materials:
-
Stock solution of this compound at a known high concentration.
-
Mobile phase as the diluent.
-
-
Procedure:
-
Prepare a series of dilutions of your stock solution (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) using the mobile phase.
-
Inject the highest concentration standard and record the chromatogram and asymmetry factor.
-
Sequentially inject the dilutions from highest to lowest concentration.
-
Analyze the peak shape for each injection. If the peak shape improves (asymmetry factor decreases) with dilution, the original issue was likely column overload.[1]
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
- 10. mastelf.com [mastelf.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. waters.com [waters.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Chiral Resolution of DL-3-Phenyllactic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chiral resolution of DL-3-Phenyllactic acid (DL-PLA).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of this compound?
A1: The primary methods for resolving racemic this compound include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), enzymatic kinetic resolution, and diastereomeric salt crystallization. Other reported methods include chiral ligand exchange countercurrent chromatography and enantioselective liquid-liquid extraction with chiral ionic liquids.
Q2: Which chiral stationary phases (CSPs) are effective for the HPLC separation of this compound enantiomers?
A2: Polysaccharide-based CSPs are commonly used and have shown good results. Specifically, cellulose-based columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) and amylose-based columns have been successfully employed for the baseline separation of DL-PLA enantiomers.[1]
Q3: What enzymes are typically used for the kinetic resolution of this compound?
A3: Lipases are the most frequently used enzymes for the kinetic resolution of DL-PLA. Novozyme 435, an immobilized Candida antarctica lipase B, has demonstrated high efficiency and enantioselectivity in the transesterification of DL-PLA.[2][3] Other lipases from various sources can also be screened for this purpose.[4]
Q4: What are suitable resolving agents for the diastereomeric salt crystallization of this compound?
A4: Chiral amines are effective resolving agents for acidic compounds like 3-Phenyllactic acid. While specific examples for DL-PLA are less commonly detailed in readily available literature, chiral amines such as (1R,2S)-(-)-ephedrine and α-methylbenzylamine are good candidates to screen for the formation of diastereomeric salts with differing solubilities.
Q5: How can I improve the enantiomeric excess (e.e.) in my resolution process?
A5: To improve enantiomeric excess, consider the following:
-
For HPLC: Optimize the mobile phase composition, flow rate, and column temperature. Ensure the chosen CSP provides sufficient chiral recognition.
-
For Enzymatic Resolution: Screen different enzymes, acyl donors, and solvents. Optimizing reaction time is crucial, as allowing the reaction to proceed beyond 50% conversion can decrease the e.e. of the remaining substrate. Lowering the reaction temperature can sometimes increase enantioselectivity.[5]
-
For Diastereomeric Salt Crystallization: Perform multiple recrystallization steps of the diastereomeric salt. The choice of solvent is critical, as it affects the solubility difference between the diastereomers.
Troubleshooting Guides
Chiral HPLC Resolution
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Ensure the selected CSP (e.g., cellulose or amylose-based) is suitable for resolving acidic compounds like 3-Phenyllactic acid. Consult literature for validated columns for this or similar analytes.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: The polarity of the mobile phase significantly impacts resolution. For normal-phase chromatography (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier. The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes like PLA.[1]
-
-
Possible Cause: Incorrect flow rate or temperature.
-
Solution: Lowering the flow rate can sometimes improve resolution, but it will increase run time. Temperature affects the thermodynamics of the interaction between the analyte and the CSP; experiment with a range of temperatures (e.g., 15-40°C) to find the optimum.
-
Issue 2: Peak Splitting
-
Possible Cause: Contamination at the column inlet or a blocked frit.
-
Solution: If all peaks are splitting, this is a likely cause. First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't resolve the issue, the inlet frit may need to be replaced. Using a guard column can help prevent this problem.[6]
-
-
Possible Cause: Sample solvent is incompatible with the mobile phase.
-
Solution: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion, especially for early-eluting peaks. Try reducing the injection volume or diluting the sample in the mobile phase.
-
-
Possible Cause: Co-elution of an impurity.
-
Solution: If only one peak is splitting, it might be two different compounds eluting very closely. Adjusting the mobile phase composition or temperature may separate the two peaks.
-
Enzymatic Kinetic Resolution
Issue 1: Low Conversion Rate
-
Possible Cause: Inactive or insufficient enzyme.
-
Solution: Verify the storage conditions and activity of the lipase. Increase the enzyme loading in the reaction mixture.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Optimize the temperature; while higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. Screen different organic solvents, as the enzyme's activity can vary significantly between them. Ensure the acyl donor is in sufficient excess.
-
-
Possible Cause: Mass transfer limitations.
-
Solution: For immobilized enzymes, ensure adequate agitation or stirring to minimize diffusion limitations between the substrate and the enzyme particles.[3]
-
Issue 2: Low Enantioselectivity (low e.e.)
-
Possible Cause: The chosen enzyme is not selective for the substrate.
-
Solution: Screen a variety of lipases from different microbial sources to find one with high enantioselectivity for 3-Phenyllactic acid.[4]
-
-
Possible Cause: Reaction conditions are not optimal for selectivity.
-
Solution: Temperature can affect enantioselectivity; sometimes, running the reaction at a lower temperature improves the e.e., although it will take longer. The choice of acyl donor and solvent can also influence the enzyme's selectivity.
-
-
Possible Cause: The reaction has proceeded too far.
-
Solution: In a kinetic resolution, the maximum e.e. for the remaining substrate is achieved at or near 50% conversion. Monitor the reaction progress closely and stop it when the conversion reaches this point.
-
Diastereomeric Salt Crystallization
Issue 1: No Crystal Formation
-
Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.
-
Solution: Screen a wider range of solvents. If the salts are highly soluble in a particular solvent, try adding an anti-solvent (a solvent in which the salts are poorly soluble) dropwise to induce precipitation.
-
-
Possible Cause: The solution is undersaturated.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent.
-
-
Possible Cause: Nucleation is inhibited.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If available, add a seed crystal of the desired diastereomeric salt.[1]
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
-
Possible Cause: The desired salt is still significantly soluble in the mother liquor.
-
Solution: Optimize the solvent and temperature to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.
-
-
Possible Cause: Premature isolation of the crystals.
-
Solution: Allow sufficient time for the crystallization to reach equilibrium before filtering the crystals.
-
Issue 3: Low Diastereomeric Excess (d.e.) / Purity
-
Possible Cause: Co-precipitation of both diastereomers.
-
Solution: The solubility difference between the two diastereomers in the chosen solvent may be insufficient. Screen for a solvent that maximizes this difference. A slower rate of crystallization, achieved through a gradual cooling process, often yields purer crystals. Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.[1]
-
-
Possible Cause: Incorrect stoichiometry of the resolving agent.
-
Solution: The molar ratio of the resolving agent to the racemic acid is a critical parameter. While a 1:1 ratio is common, sometimes using 0.5 equivalents of the resolving agent can be more effective.[1]
-
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for this compound
| Method | Key Reagents/System | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |
| Enzymatic Resolution | Novozyme 435, Vinyl Acetate | >99% for L-(-)-O-acetyl-3-PLA | ~49% | [2][3] |
| Chiral HPLC | Chiralcel OJ-H column, Hexane/Isopropanol/TFA | Baseline Separation | N/A (Analytical) | [1] |
| Liquid-Liquid Extraction | Chiral Ionic Liquids (trans-CILs isomer) | 95.18% (after 5 extractions) | N/A | [7] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound
This protocol is based on a validated method for the separation of this compound enantiomers.[1]
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and isopropanol (IPA) in a 90:10 (v/v) ratio, containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 261 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the two enantiomers.
Protocol 2: Enzymatic Kinetic Resolution of this compound using Novozyme 435
This protocol is a generalized procedure based on the effective resolution using Novozyme 435.[2][3]
-
Materials:
-
This compound
-
Novozyme 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-Butyl methyl ether)
-
Reaction vessel with magnetic stirring and temperature control.
-
-
Procedure: a. To the reaction vessel, add this compound (e.g., 1 mmol). b. Add the organic solvent (e.g., 20 mL). c. Add vinyl acetate (e.g., 3-5 equivalents). d. Add Novozyme 435 (e.g., 20-50 mg/mmol of substrate). e. Stir the mixture at a controlled temperature (e.g., 40-60°C). f. Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC (using Protocol 1) to determine the conversion and enantiomeric excess of the remaining acid and the formed ester. g. Stop the reaction at approximately 50% conversion by filtering off the enzyme. h. The resulting mixture contains one enantiomer of 3-Phenyllactic acid and the acetylated form of the other enantiomer, which can be separated by standard chemical methods (e.g., extraction or chromatography).
Visualizations
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: Troubleshooting low purity in diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into microwave irradiation and enzyme catalysis in enantioselective resolution of DL-(±)-3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of DL-3-Phenyllactic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered during experiments with DL-3-Phenyllactic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A: this compound is a solid compound with limited solubility in aqueous solutions.[1] Its solubility is significantly higher in organic solvents. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.2 mg/mL, while in dimethyl sulfoxide (DMSO) it is ≥ 100 mg/mL.[1][2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A: For preparing high-concentration stock solutions, organic solvents such as DMSO and dimethyl formamide are recommended.[1] The solubility in DMSO is reported to be at least 100 mg/mL, and in dimethyl formamide, it is approximately 12 mg/mL.[1][2] When preparing stock solutions, it is advised to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
Q3: Can this compound be dissolved directly in aqueous buffers?
A: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers. However, the solubility is low (approximately 0.2 mg/mL in PBS at pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day to avoid potential degradation or precipitation.[1]
Q4: How can I improve the dissolution of this compound in a solvent?
A: To aid dissolution, especially if precipitation or phase separation occurs, gentle heating and/or sonication can be employed.[2][3] Ultrasonic treatment is specifically mentioned as being needed for dissolving in water and DMSO to reach higher concentrations.[2][3]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of a stock solution into an aqueous medium.
Possible Cause 1: Exceeding the solubility limit in the final aqueous solution.
-
Solution: Decrease the final concentration of this compound in the aqueous medium. Refer to the solubility data to ensure the final concentration is below the solubility limit in your specific buffer system.
Possible Cause 2: Insufficient mixing or rapid addition of the stock solution.
-
Solution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Possible Cause 3: The effect of the organic solvent on the overall solubility.
-
Solution: Minimize the percentage of the organic solvent in the final working solution. Ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1] Consider using a co-solvent system if a higher concentration is required.
Issue: Inconsistent experimental results related to the compound's activity.
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: Visually inspect your solution for any undissolved particles. If present, utilize sonication or gentle warming to ensure complete dissolution before use.[2][3]
Possible Cause 2: Degradation of the compound in solution.
-
Solution: Prepare fresh aqueous solutions daily.[1] For stock solutions in organic solvents, store them at -20°C or -80°C as recommended to ensure stability.[1][2][3]
Solubility Data
| Solvent/System | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL | 601.77 | Use of newly opened DMSO is recommended.[2] |
| H₂O | 33.33 mg/mL | 200.57 | Requires sonication.[2] |
| Dimethyl Formamide | ~12 mg/mL | 72.21 | |
| PBS (pH 7.2) | ~0.2 mg/mL | 1.20 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | 12.52 | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | 12.52 | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | 12.52 | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw the this compound stock solution (from Protocol 1) at room temperature.
-
Vortex the stock solution briefly.
-
Add the required volume of the stock solution dropwise to the pre-warmed (if necessary) aqueous buffer while continuously vortexing or stirring.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions for more than a day.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Matrix Effects in DL-3-Phenyllactic Acid Mass Spec Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of DL-3-Phenyllactic acid.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to matrix effects in this compound analysis.
Issue 1: Poor Signal Response or High Signal Variability
Question: My signal for this compound is unexpectedly low, or the signal intensity is highly variable between replicate injections of the same sample. What are the possible causes and how can I troubleshoot this?
Answer:
Low or inconsistent signal intensity is a classic indicator of matrix effects, specifically ion suppression. Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced and/or erratic signal.
Troubleshooting Workflow:
Issue 2: Inaccurate Quantification and Poor Reproducibility
Question: My quantitative results for this compound are not accurate or reproducible, even when using an internal standard. What could be the problem?
Answer:
Inaccurate and irreproducible results, despite the use of an internal standard, can still be a consequence of severe matrix effects. This can happen if the matrix effect is differential, meaning it affects the analyte and the internal standard to different extents, or if the concentration of interfering substances is excessively high.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is co-eluting with the analyte.[1] A significant shift in retention time between the analyte and the IS can lead to differential matrix effects.
-
Sample Dilution: A simple and often effective strategy is to dilute the sample extract.[2] This reduces the concentration of matrix components that can cause ion suppression.
-
Optimize Sample Preparation: Re-evaluate your sample preparation method. Protein precipitation is a common first step for plasma samples, but if matrix effects persist, consider more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4]
-
Chromatographic Separation: Modify your LC method to better separate this compound from the regions of significant ion suppression. This can be achieved by altering the gradient, mobile phase composition, or using a different column chemistry.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (matrix-matched calibrators). This helps to compensate for systematic matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix (e.g., plasma, urine, tissue homogenate).[5][6] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, ultimately affecting the accuracy, precision, and sensitivity of the analysis.[5][6]
Q2: How can I qualitatively assess for the presence of matrix effects?
A2: A post-column infusion experiment is a common method to qualitatively identify regions of ion suppression or enhancement in your chromatogram. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix extract is then injected. Any dip or rise in the baseline signal of the infused analyte indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.[6]
Q3: What is the best way to correct for matrix effects in this compound quantification?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[1] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be effectively normalized.
Q4: Are there specific sample preparation techniques recommended for reducing matrix effects for organic acids like this compound in biological fluids?
A4: For plasma or serum samples, protein precipitation with a solvent like methanol is a common and effective first step.[7] If further cleanup is required to mitigate matrix effects, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For urine samples, a simple "dilute-and-shoot" approach, where the urine is diluted with the mobile phase before injection, can often be sufficient to reduce matrix effects to an acceptable level.[2]
Q5: Can the choice of ionization source affect the severity of matrix effects?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If you are experiencing significant ion suppression with ESI, and your analyte is amenable to APCI, switching the ionization source could be a viable strategy. Additionally, operating in negative ion mode, if possible for this compound, may reduce interference as fewer matrix components ionize under these conditions.[3]
Quantitative Data Summary
The following tables summarize typical analytical parameters and performance data for the analysis of phenyllactic acid, which can serve as a benchmark for your experiments.
Table 1: LC-MS/MS Method Parameters for Phenyllactic Acid Analysis
| Parameter | Setting | Reference |
| LC Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | [8] |
| Mobile Phase B | Methanol | [8] |
| Flow Rate | 250 µL/min | [8] |
| Injection Volume | 2 µL | [8] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [7][8] |
| MRM Transition | Consult instrument-specific optimization |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Phenyllactic Acid
| Parameter | Value | Reference |
| Linearity Range | 50–1000.0 ng/mL | [8] |
| Precision (RSD) | < 10% | [8] |
| Recovery | Satisfactory (not specified) | [8] |
| Lower Limit of Quantification (LLOQ) | 0.02 to 0.25 µmol/L (in serum) | [7] |
Experimental Protocols
Protocol 1: Sample Preparation of Human Serum for this compound Analysis
This protocol is adapted from a validated method for the analysis of aromatic metabolites, including phenyllactic acid, in human serum.[7]
Materials:
-
Human serum samples
-
Methanol (LC-MS grade)
-
This compound-d3 internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.
-
Spike with an appropriate volume of this compound-d3 internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 1 µg/mL)
-
Blank matrix extract (prepared as in Protocol 1 without the internal standard)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to one port of a tee-union.
-
Connect the syringe pump containing the this compound standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
Begin the LC gradient with the mobile phase.
-
Start the syringe pump to infuse the this compound solution at a low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for the infused analyte is observed, inject the blank matrix extract.
-
Monitor the signal of the infused this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Visualizations
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of DL-3-Phenyllactic Acid in Solution
Welcome to the technical support center for DL-3-Phenyllactic acid (PLA). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of PLA in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (PLA), an aromatic alpha-hydroxy acid, in solution is primarily influenced by several factors:
-
pH: Like other alpha-hydroxy acids, the pH of the solution is a critical determinant of PLA's stability. Acidic conditions are generally preferred to maintain the unionized form of the acid, which is often more stable.
-
Temperature: Elevated temperatures can accelerate the degradation of PLA.
-
Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can promote the degradation of PLA.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.
Q2: What are the visual or analytical indicators of this compound degradation?
A2: Degradation of a PLA solution can be indicated by:
-
Color change: The solution may develop a yellow or brown tint.
-
Precipitation: Formation of insoluble degradation products may occur.
-
Change in pH: The pH of the solution may shift over time.
-
Loss of Potency: The most definitive indicator is a decrease in the concentration of PLA, which can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC)[1][2][3].
Q3: What is the optimal pH range for storing a this compound solution?
A3: While specific quantitative stability data for PLA across a wide pH range is limited, general knowledge of alpha-hydroxy acids (AHAs) suggests that a pH range of 3.5 to 4.5 is often optimal for balancing stability and efficacy. At this pH, a significant portion of the acid remains in its more stable, unionized form.
Q4: Can I autoclave a solution of this compound?
A4: Autoclaving (steam sterilization) involves high temperatures (typically 121°C) and is likely to cause significant degradation of PLA. It is recommended to sterilize PLA solutions by filtration through a 0.22 µm filter.
Q5: How can I enhance the stability of my this compound solution?
A5: Several strategies can be employed to enhance the stability of PLA in solution:
-
pH Adjustment: Maintain the pH of the solution within the optimal range (e.g., 3.5-4.5) using a suitable buffer system.
-
Protection from Light: Store the solution in amber or opaque containers to protect it from light.
-
Temperature Control: Store the solution at controlled room temperature or under refrigeration, avoiding freezing.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or tocopherol, may help to mitigate oxidative degradation.
-
Use of Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that may catalyze degradation.
-
Inclusion Complexation: Complexation with cyclodextrins has been shown to improve the stability of various phenolic compounds and may be a viable strategy for PLA[4][5].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Solution turns yellow/brown | Oxidative degradation, photodegradation. | 1. Ensure the solution is protected from light by using amber vials. 2. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. 3. Consider adding an antioxidant to the formulation. |
| Precipitate forms in the solution | Degradation leading to insoluble products, pH shift causing precipitation. | 1. Analyze the precipitate to identify its composition. 2. Verify and adjust the pH of the solution. 3. Filter the solution through a 0.22 µm filter. 4. Evaluate the storage temperature; some compounds are less soluble at lower temperatures. |
| Loss of PLA concentration over time | Chemical degradation (hydrolysis, oxidation, photodegradation). | 1. Conduct a forced degradation study to identify the primary degradation pathways. 2. Optimize the formulation by adjusting pH and adding stabilizers (antioxidants, chelating agents). 3. Optimize storage conditions (temperature, light exposure). |
| Inconsistent analytical results (HPLC) | Improper sample handling, degradation during analysis, analytical method issues. | 1. Ensure consistent and validated HPLC method is used[1][2][3]. 2. Prepare samples immediately before analysis. 3. Use a mobile phase that ensures the stability of PLA during the run. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of PLA.
1. Materials:
-
This compound (PLA)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of PLA in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the PLA stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the PLA stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Repeat with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Mix equal volumes of the PLA stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the PLA stock solution in a temperature-controlled oven at 60°C.
-
Withdraw samples at various time points over 7 days for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of the PLA stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both exposed and control groups at various time points for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of PLA remaining and to detect the formation of degradation products.
Protocol 2: HPLC Method for Quantification of this compound
This is a general HPLC method that can be adapted for the analysis of PLA. Method validation is crucial for accurate stability studies[1][2][3].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 210 nm or 261 nm[1].
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Condition | Time | % PLA Remaining (Hypothetical) | Appearance of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h at 60°C | 95% | Minor peaks observed |
| 0.1 M NaOH | 24 h at 60°C | 70% | Significant new peaks observed |
| 3% H₂O₂ | 24 h at RT | 85% | Multiple small peaks observed |
| Heat | 7 days at 60°C | 90% | Minor increase in impurity peaks |
| Light | ICH Q1B | 80% | Specific photodegradation peaks observed |
Note: This table presents hypothetical data for illustrative purposes. Actual results will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting flowchart for addressing instability of this compound solutions.
References
- 1. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced DL-3-Phenyllactic Acid Production in Engineered Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of bacteria for enhanced DL-3-Phenyllactic acid (PLA) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary bacterial hosts used for recombinant this compound production?
A1: The most commonly used bacterial hosts are Escherichia coli and various species of Lactic Acid Bacteria (LAB). E. coli is favored for its well-understood genetics and rapid growth, while LAB species like Lactobacillus plantarum and Pediococcus acidilactici are attractive because they are generally regarded as safe (GRAS) and naturally produce PLA.[1]
Q2: What are the key metabolic pathways involved in this compound synthesis in bacteria?
A2: There are two main biosynthetic pathways for PLA in bacteria. The "de novo pathway" synthesizes PLA from glucose. The "core pathway" utilizes phenylalanine as a precursor, converting it to phenylpyruvic acid (PPA) through an aminotransferase, which is then reduced to PLA by a dehydrogenase.[2] In many engineered systems, the focus is on the conversion of phenylalanine or the precursor phenylpyruvic acid (PPA) to PLA.[2][3][4]
Q3: Which enzymes are crucial for enhancing PLA production through genetic engineering?
A3: Key enzymes include aminotransferases (transaminases) that convert phenylalanine to phenylpyruvic acid (PPA), and dehydrogenases (e.g., lactate dehydrogenase) that reduce PPA to PLA.[1][2][3] Overexpressing genes encoding these enzymes is a common strategy to boost production. For instance, co-expressing L-amino acid oxidase and L-lactate dehydrogenase in E. coli has been shown to be effective.[5]
Q4: What are the typical yields of this compound in engineered bacteria?
A4: Yields can vary significantly depending on the bacterial strain, genetic modifications, and fermentation conditions. In shake flask cultures, yields can be around 1.42 g/L.[6][7][8] However, with optimized fed-batch fermentation, titers as high as 52.89 g/L have been achieved in engineered E. coli.[6][7][8]
Troubleshooting Guides
This section addresses common issues encountered during experiments for enhanced this compound production.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low PLA Titer | - Inefficient precursor supply (Phosphoenolpyruvate - PEP, and Erythrose-4-phosphate - E4P).- Rate-limiting enzyme activity.- Sub-optimal fermentation conditions (e.g., pH, temperature, dissolved oxygen).[6][9]- Plasmid instability. | - Enhance the availability of PEP and E4P by overexpressing genes like tktA and pckA.[6][10]- Increase the copy number of genes encoding rate-limiting enzymes such as feedback-resistant versions of aroG and pheA.[6]- Optimize fermentation parameters. For example, maintaining dissolved oxygen (DO) between 20-30% has been shown to improve yields.[6][8]- Ensure continuous antibiotic selection to maintain plasmids.[6][8] |
| High Byproduct Formation (e.g., Acetic Acid) | - Overflow metabolism due to high glucose concentration.- Sub-optimal dissolved oxygen levels.[6] | - Implement a dissolved oxygen feedback feeding strategy to control glucose levels and minimize acetate formation.[6]- Modulate the aeration rate to maintain optimal DO levels. |
| Poor Cell Growth | - Toxicity of PLA or intermediate metabolites.- Nutrient limitation in the fermentation medium.- Sub-optimal culture conditions (pH, temperature). | - Investigate the tolerance of the host strain to PLA and consider adaptive evolution or engineering for improved tolerance.- Optimize the composition of the fermentation medium, including carbon and nitrogen sources.- Ensure pH is maintained within the optimal range for the specific bacterial strain, often between 6.0 and 7.0.[11] |
| Low Conversion of Phenylpyruvic Acid (PPA) to PLA | - Insufficient activity of the dehydrogenase responsible for the conversion.- Cofactor (NADH/NADPH) limitation. | - Overexpress a highly active dehydrogenase, such as D-lactate dehydrogenase.[11]- Co-express an enzyme for cofactor regeneration, like glucose dehydrogenase (GDH), to ensure a sufficient supply of NADH.[9] |
| Inconsistent Results Between Batches | - Variability in inoculum preparation.- Inconsistent fermentation conditions.- Genetic instability of the engineered strain. | - Standardize the protocol for inoculum preparation, including culture age and cell density.- Tightly control all fermentation parameters (pH, temperature, DO, feeding rates).- Periodically verify the genetic integrity of the engineered strain through sequencing or PCR. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhanced this compound production.
Table 1: PLA Production in Engineered E. coli
| Strain / Condition | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli MG-P10 (Shake Flask) | 1.42 ± 0.02 | N/A | N/A | [6][7][8] |
| Engineered E. coli MG-P10 (6L Fermenter, Optimized DO) | 52.89 ± 0.25 | 0.225 | N/A | [6][7][8] |
| Recombinant E. coli (ldh-lpox) (High cell density) | 1.62 | N/A | N/A | [5] |
| Recombinant E. coli (Fed-batch bioconversion) | 17.25 (103.8 mM) | N/A | 17.25 (103.8 mM/h) | [9] |
Table 2: PLA Production in Lactic Acid Bacteria (LAB)
| Strain / Condition | Titer (mM) | Reference |
| Lactobacillus plantarum (Increased Phenylalanine) | >0.57 | [12][13][14] |
| Leuconostoc mesenteroides ATCC 8293 (Growing cells) | 35 | [11] |
| Lactobacillus zeae Y44 (with 5 mM PPA) | 4.21 | [15] |
| Coculture of three LAB strains (Optimized fermentation) | 7.37 (1225 mg/L) | [16] |
Experimental Protocols
1. General Shake Flask Fermentation Protocol for Engineered E. coli
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
Inoculate 20 mL of seed medium with the overnight culture at a 5% (v/v) ratio.
-
Incubate the seed culture overnight at 37°C and 220 rpm.
-
Inoculate the fermentation medium at a 10% (v/v) ratio with the seed culture.
-
Cultivate at 37°C and 200 rpm for 48 hours.
-
When the optical density at 600 nm (OD600) reaches 0.6, add IPTG to a final concentration of 0.1 mM to induce gene expression.[6][8]
-
Collect samples periodically for analysis.
2. High-Performance Liquid Chromatography (HPLC) for PLA Quantification
-
Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
HPLC System: Use a C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.05% trifluoroacetic acid in water) and mobile phase B (e.g., 0.05% trifluoroacetic acid in methanol).
-
Gradient Example:
-
0-15 min: 40% B to 80% B
-
15-16 min: Hold at 80% B
-
16-18 min: 80% B to 40% B[6]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Quantification: Compare the peak area of the sample to a standard curve of pure PLA.
Diagrams
Caption: Experimental workflow for enhanced PLA production.
Caption: Core metabolic pathway for PLA production from glucose.
Caption: Troubleshooting logic for low PLA production.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 3. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel strategy for phenyllactic acid biosynthesis from phenylalanine by whole cell recombinant Escherichia coli coexpressing L-phenylalanine oxidase and L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 7. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of natural antimicrobial compound D-phenyllactic acid using Leuconostoc mesenteroides ATCC 8293 whole cells involving highly active D-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GCRIS [gcris.iyte.edu.tr]
Reducing by-product formation during DL-3-Phenyllactic acid synthesis
Welcome to the technical support center for the synthesis of DL-3-Phenyllactic acid (PLA). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their PLA synthesis, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed during the synthesis of this compound?
A1: During the biotechnological synthesis of this compound, several by-products can be formed depending on the metabolic pathways of the microorganism used and the fermentation conditions. Common by-products include:
-
Lactic Acid: Produced by lactic acid bacteria (LAB) as a primary metabolite from glucose metabolism.[1]
-
4-Hydroxyphenyllactic acid (OH-PLA): This can be produced if tyrosine is present in the medium, as it can also be a substrate for the same enzymatic pathway.[2][3]
-
Benzaldehyde and Phenylacetaldehyde: These can be formed as minor metabolites in the phenylalanine metabolism pathway by some lactic acid bacteria.[4]
-
Phenylpyruvic acid (PPA): The immediate precursor to PLA. Incomplete conversion can result in residual PPA in the final product.[5]
-
Phenylalanine: The initial substrate for the core biosynthetic pathway. Inefficient transamination can lead to its presence in the final mixture.[6]
Q2: What is the primary rate-limiting step in the microbial synthesis of PLA from phenylalanine?
A2: The initial conversion of phenylalanine to phenylpyruvic acid (PPA) through transamination is often the rate-limiting step in the biosynthesis of PLA.[1][6] Overcoming this bottleneck is a key strategy to enhance PLA production.
Q3: Can using phenylpyruvic acid (PPA) directly as a substrate help in reducing by-products?
A3: Yes, using PPA as a direct precursor can be an effective strategy. It bypasses the rate-limiting transamination step from phenylalanine, which can significantly increase the yield of PLA and shorten the fermentation time.[1][7] This approach can also reduce the formation of by-products derived from alternative phenylalanine metabolism. However, it's important to control the concentration of PPA, as high levels can cause substrate inhibition.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Inefficient conversion of phenylalanine to phenylpyruvic acid (PPA). | - Switch to using PPA as the direct substrate. - Optimize fermentation conditions (pH, temperature, glucose concentration) to enhance enzyme activity. - Co-express enzymes like lactate dehydrogenase and formate dehydrogenase to improve conversion rates.[6] |
| High levels of residual Phenylpyruvic acid (PPA) | Incomplete reduction of PPA to PLA. | - Ensure sufficient cofactor (NADH) regeneration. This can be improved by co-expressing glucose dehydrogenase.[8][9] - Optimize the pH of the reaction, as the activity of lactate dehydrogenase is pH-dependent. - Increase the concentration of the biocatalyst (whole cells or enzyme). |
| Presence of 4-Hydroxyphenyllactic acid (OH-PLA) | Presence of tyrosine in the fermentation medium. | - Use a defined medium with controlled amino acid composition, specifically excluding or limiting tyrosine.[3][10] |
| Substrate inhibition leading to low conversion | High initial concentration of PPA. | - Implement a fed-batch fermentation strategy to maintain a low but sufficient concentration of PPA in the medium.[4][5] - Immobilize the cells or enzymes to potentially improve tolerance to substrate inhibition. |
| Formation of other aromatic by-products (e.g., benzaldehyde) | Alternative metabolic pathways of the host strain. | - Select a microbial strain with high specificity for the reduction of PPA to PLA. - Genetically engineer the host strain to knock out competing metabolic pathways. |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for D-Phenyllactic Acid Synthesis
This protocol is adapted from a study using engineered E. coli to produce D-phenyllactic acid.[8]
1. Strain Cultivation and Induction:
- Culture engineered E. coli cells (co-expressing a novel D-lactate dehydrogenase and glucose dehydrogenase) in LB medium with appropriate antibiotics at 37°C and 200 rpm for 10 hours.
- Inoculate fresh LB medium (4% v/v) and continue cultivation under the same conditions.
- When the optical density at 600 nm (OD600) reaches 0.8, induce protein expression by adding lactose to a final concentration of 8 g/L.
- Continue incubation at 28°C and 150 rpm for 8 hours.
- Harvest cells by centrifugation at 8000 x g for 10 minutes at 4°C and wash twice with potassium phosphate buffer (100 mM, pH 7.0).
2. Biocatalytic Reaction:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.0)
- 50 g/L sodium phenylpyruvate
- An equimolar amount of glucose (as a co-substrate for cofactor regeneration)
- A specific concentration of the harvested whole cells (e.g., 10 g DCW/L).
- Incubate the reaction mixture at 30°C with shaking at 200 rpm.
3. Product Analysis:
- Monitor the conversion of sodium phenylpyruvate to D-phenyllactic acid using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determination of Phenyllactic Acid Concentration by HPLC
This protocol is based on methods described for analyzing PLA in fermentation broth.[11][12]
1. Sample Preparation:
- Centrifuge the cell culture at 10,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm sterile filter to obtain a cell-free supernatant.
- For extraction from certain media, acidify the supernatant with formic acid and extract three times with an equal volume of ethyl acetate. Evaporate the ethyl acetate and redissolve the residue in methanol.
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of methanol and water (e.g., 35% methanol) containing 0.05% trifluoroacetic acid (TFA).
- Flow Rate: 1 ml/min.
- Detection: UV detector at 210 nm.
- Quantification: Determine the concentration of PLA by comparing the peak area to a standard curve prepared with pure this compound.
Signaling Pathways and Workflows
Caption: Biosynthetic pathway for this compound and potential by-product formation.
Caption: A logical workflow for troubleshooting by-product formation in PLA synthesis.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of d-phenyllactic acid by a whole-cell biocatalyst co-expressing glucose dehydrogenase and a novel d-lactate dehydrogenase from Lactobacillus rossiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short communication: 3-phenyllactic acid production in milk by Pediococcus pentosaceus SK25 during laboratory fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up DL-3-Phenyllactic Acid Production
Welcome to the technical support center for the production of DL-3-Phenyllactic Acid (PLA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up PLA production from the laboratory to pilot scale. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound production.
Issue 1: Low PLA Yield After Scaling Up
Q: We observed a significant drop in PLA yield when moving from a shake flask to a 5L fermenter. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge. Several factors could be responsible:
-
Inadequate Oxygen Supply: While PLA is often produced under microaerophilic or anaerobic conditions by lactic acid bacteria (LAB), the optimal dissolved oxygen (DO) level can be strain-specific. In larger vessels, ensuring homogenous oxygen distribution is critical.
-
pH Fluctuation: The accumulation of organic acids, including PLA and lactic acid, can rapidly decrease the pH of the fermentation broth, inhibiting microbial growth and enzyme activity.[1] Effective pH control is more challenging in larger volumes.
-
Substrate Limitation: The precursor for PLA, typically L-phenylalanine or phenylpyruvic acid (PPA), may become a limiting factor as the cell density increases in a larger fermenter.
-
Nutrient Gradients: Inadequate mixing in a larger vessel can lead to nutrient gradients, where cells in different parts of the fermenter experience different nutrient availabilities.
Troubleshooting Steps:
-
Optimize Dissolved Oxygen (DO):
-
Experiment with different agitation speeds and aeration rates to identify the optimal DO level for your specific production strain.
-
Consider implementing a DO-stat fed-batch fermentation strategy to maintain a constant DO level.
-
-
Implement pH Control:
-
Fed-Batch Strategy:
-
Improve Mixing:
-
Ensure your fermenter's agitation system is adequate for the vessel size and viscosity of the broth to ensure homogenous distribution of nutrients and cells.
-
Issue 2: Inconsistent PLA Production Between Batches
Q: Our pilot-scale production of PLA shows significant variability from one batch to another. How can we improve consistency?
A: Batch-to-batch inconsistency often points to variations in starting conditions or process control.
-
Inoculum Quality: The age, cell density, and metabolic state of the inoculum can significantly impact fermentation performance.
-
Media Preparation: Minor variations in media components, sterilization time, or final pH can affect microbial growth and product formation.
-
Process Parameter Control: Inconsistent control of temperature, pH, and nutrient feeding can lead to variable outcomes.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Develop a strict protocol for inoculum preparation, including the growth phase of the seed culture and the volume of inoculum used.
-
-
Ensure Media Consistency:
-
Use high-quality media components and precisely control the preparation process.
-
Validate your sterilization process to avoid overheating, which can degrade sensitive media components.
-
-
Calibrate and Monitor Probes:
-
Regularly calibrate pH and DO probes to ensure accurate process monitoring and control.
-
-
Implement Process Analytical Technology (PAT):
-
Where possible, use online monitoring of key parameters to ensure they remain within the desired range throughout the fermentation.
-
Issue 3: Difficulty in PLA Purification
Q: We are struggling with the downstream purification of PLA from the fermentation broth, leading to significant product loss. What are some effective purification strategies?
A: The purification of PLA can be challenging due to its similar properties to other organic acids in the fermentation broth.
-
Cell Removal: Inefficient removal of microbial cells can interfere with subsequent purification steps.
-
Co-purification of Other Organic Acids: Lactic acid and other organic acids produced by the microorganisms can be difficult to separate from PLA.
-
Product Degradation: Harsh purification conditions (e.g., extreme pH or high temperatures) can lead to the degradation of PLA.
Troubleshooting Steps:
-
Efficient Cell Separation:
-
Use centrifugation followed by microfiltration to effectively remove cells and other suspended solids from the fermentation broth.[4]
-
-
Solvent Extraction:
-
After cell removal, acidify the supernatant to a low pH (e.g., 2.0) and perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.[5]
-
-
Chromatography:
-
For high-purity PLA required for pharmaceutical applications, chromatographic methods are often necessary. Reverse-phase chromatography can be an effective step.
-
-
Process Optimization:
-
Carefully optimize each step of the downstream process to maximize recovery. This may involve exploring different solvents, pH conditions, and chromatographic resins.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical metabolic pathway for PLA production in lactic acid bacteria?
A1: In most PLA-producing lactic acid bacteria, the biosynthesis of PLA begins with the amino acid L-phenylalanine. Phenylalanine is first converted to phenylpyruvic acid (PPA) through a transamination reaction. Subsequently, PPA is reduced to 3-phenyllactic acid by the action of lactate dehydrogenase.[6][7]
Q2: What are the advantages of microbial fermentation over chemical synthesis for PLA production?
A2: Microbial fermentation offers several advantages, including milder reaction conditions, use of renewable substrates, and the potential for stereospecific production of either D- or L-PLA, depending on the microbial strain and its enzymes. Chemical synthesis often involves harsher conditions, potential for environmental pollution, and can result in a racemic mixture of DL-PLA, which may require further resolution.[8]
Q3: How can I accurately quantify the concentration of PLA in my fermentation broth?
A3: The most common and reliable method for PLA quantification is High-Performance Liquid Chromatography (HPLC).[4][9][10] A typical method involves separating the sample on a C18 column and detecting PLA using a UV detector at a wavelength of around 210-261 nm.[6][9]
Q4: Is the addition of a precursor necessary for PLA production?
A4: While some lactic acid bacteria can produce PLA from components present in standard growth media, the yield is often low.[6] Supplementing the fermentation medium with a precursor, such as L-phenylalanine or phenylpyruvic acid (PPA), can significantly increase the production of PLA.[7][11]
Q5: What are some common microbial strains used for PLA production?
A5: Several species of lactic acid bacteria are known to produce PLA, with Lactobacillus plantarum being one of the most studied.[12][13] Other reported strains include Lactobacillus crustorum and Pediococcus acidilactici.[3][14]
Data Presentation
Table 1: Comparison of PLA Production Parameters in Different Fermentation Scales
| Parameter | Lab Scale (Shake Flask) | Pilot Scale (5L Fermenter) | Key Considerations for Scale-Up |
| Typical Volume | 50 - 250 mL | 2 - 5 L | Maintaining geometric similarity |
| pH Control | Buffer in media | Automated pH probe & base/acid addition | Crucial for maintaining optimal conditions |
| Aeration | Shaking speed | Sparging and agitation | Ensuring homogenous DO levels |
| PLA Titer (g/L) | 1.0 - 5.0 | 10.0 - 50.0+ | Dependent on optimization |
| Challenges | Limited process control | Maintaining homogeneity, heat removal | Process control and monitoring |
Table 2: Typical HPLC Parameters for PLA Quantification
| Parameter | Value | Reference |
| Column | C18 (e.g., Agilent Zorbax SB-C18) | [6] |
| Mobile Phase | 35% methanol with 0.05% trifluoroacetic acid | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 209 nm | [10] |
| Retention Time | Varies depending on exact conditions |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for PLA Production in a Pilot-Scale Fermenter
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 100 mL of MRS broth.
-
Incubate at 30°C for 24 hours.
-
Use this seed culture to inoculate the pilot-scale fermenter.
-
-
Fermenter Preparation:
-
Prepare the fermentation medium (e.g., modified MRS broth) in a 5L fermenter and sterilize.
-
Calibrate the pH and DO probes.
-
-
Fermentation:
-
Inoculate the fermenter with the seed culture (e.g., 5% v/v).
-
Maintain the temperature at 30°C.
-
Control the pH at 6.0 using 5M NaOH.[2]
-
After an initial batch phase of 12 hours, start the fed-batch phase.
-
Intermittently feed a concentrated solution of PPA (e.g., 100 g/L) and glucose (e.g., 500 g/L) every 2 hours.[2]
-
-
Sampling and Analysis:
-
Take samples at regular intervals to measure cell density (OD600), pH, and PLA concentration by HPLC.
-
Protocol 2: Extraction and Quantification of PLA from Fermentation Broth
-
Sample Preparation:
-
Extraction:
-
Acidify the cell-free supernatant to pH 2.0 with a suitable acid (e.g., formic acid).[5]
-
Add an equal volume of ethyl acetate and vortex for 15 minutes.[5]
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried extract in the HPLC mobile phase.[5]
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Quantify the PLA concentration by comparing the peak area to a standard curve of known PLA concentrations.
-
Visualizations
Caption: Microbial production pathway of this compound.
Caption: Workflow for scaling up this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation [mdpi.com]
- 6. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 8. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
DL-3-Phenyllactic Acid vs. Lactic Acid: A Comparative Guide for Food Preservation
In the realm of food preservation, the demand for effective and natural antimicrobial agents is ever-increasing. Both DL-3-Phenyllactic acid (PLA) and Lactic Acid (LA) have emerged as prominent organic acids with significant potential to inhibit microbial growth and extend the shelf-life of various food products. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison
| Feature | This compound (PLA) | Lactic Acid (LA) |
| Antimicrobial Spectrum | Broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi. | Primarily effective against bacteria, with some antifungal activity. |
| Potency | Generally exhibits a lower Minimum Inhibitory Concentration (MIC) against certain pathogens compared to LA, indicating higher potency. | Effective, but may require higher concentrations than PLA for the same level of inhibition against some microbes. |
| Mechanism of Action | Disrupts cell wall and membrane integrity, and can bind to genomic DNA, leading to cell death. | Primarily lowers intracellular pH and disrupts the cell membrane. |
| Food Applications | Used as a natural antimicrobial in the food industry to control fungal contamination and extend shelf-life. | Widely used as a preservative, acidity regulator, and flavor enhancer in dairy, meat, and bakery products. |
| Synergistic Effects | Shows synergistic antifungal activity when combined with lactic acid and acetic acid. | Can act synergistically with other antimicrobial compounds. |
Antimicrobial Efficacy: Quantitative Data
Direct comparative studies providing a comprehensive set of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for PLA and LA against a wide range of foodborne pathogens under identical conditions are limited. However, available data suggests that PLA often exhibits superior or comparable antimicrobial activity at lower concentrations.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of PLA and LA against select microorganisms.
| Microorganism | This compound (PLA) - MIC | Lactic Acid (LA) - MIC | Reference |
| Aggregatibacter actinomycetemcomitans | 20 mM | >25 mM | |
| Listeria innocua | Lower than LA | Higher than PLA | |
| Salmonella enterica serotype Derby | 2.0 mg/mL | Not directly compared in the same study | |
| Escherichia coli O26 | 2.75 mg/mL | Not directly compared in the same study |
Note: The lack of standardized, head-to-head comparative studies necessitates careful interpretation of these values. The efficacy of both acids is influenced by factors such as pH, temperature, and the specific food matrix.
Shelf-Life Extension: Supporting Data
While studies have demonstrated the potential of both PLA and LA to extend the shelf-life of various food products, direct comparative data using the purified compounds is scarce. Much of the research on PLA's efficacy in food systems has utilized PLA-producing lactic acid bacteria (LAB).
-
Bakery Products: Sourdough bread made with a starter containing Lactobacillus plantarum, a known producer of PLA, has been shown to have a significantly prolonged shelf-life, with delayed growth of common spoilage molds like Aspergillus niger and Penicillium roqueforti. Studies have also indicated that certain strains of lactic acid bacteria can extend the shelf life of bread by up to four days by inhibiting fungal growth.
-
Dairy Products: Lactic acid is a key component in the preservation of many dairy products. The antifungal properties of PLA-producing LAB are also being explored for the biopreservation of dairy products to prevent spoilage by molds.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solutions of this compound and Lactic acid
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of PLA and LA in the appropriate growth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add 50 µL of the prepared inoculum to each well containing the antimicrobial dilutions, as well as to a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Shelf-Life Evaluation of Food Products
This protocol outlines a general procedure for assessing the effectiveness of preservatives in extending the shelf-life of a food product.
Materials:
-
Food product to be tested (e.g., fresh meat, cheese, bread)
-
Solutions of this compound and Lactic acid at desired concentrations
-
Control samples (without any added preservative)
-
Appropriate packaging material
-
Incubators or storage chambers with controlled temperature and humidity
-
Microbiological testing supplies (e.g., agar plates for total viable count, yeast and mold count)
-
Equipment for sensory evaluation
Procedure:
-
Sample Preparation and Treatment: Divide the food product into uniform samples. Treat the samples with the respective preservative solutions (PLA and LA) at specified concentrations. A control group should remain untreated.
-
Packaging and Storage: Package all samples under identical conditions and store them at a temperature relevant to the product's typical storage conditions (e.g., refrigeration for meat and dairy, room temperature for bread).
-
Microbiological Analysis: At regular intervals throughout the storage period, take samples from each treatment group and perform microbiological analyses. This typically includes determining the total viable count (TVC), yeast and mold counts, and enumeration of specific spoilage organisms or pathogens.
-
Sensory Evaluation: At the same intervals, a trained sensory panel should evaluate the samples for key attributes such as appearance, odor, flavor, and texture. A standardized scoring system should be used.
-
Data Analysis: Analyze the microbiological data (log CFU/g or CFU/cm²) and sensory scores over time. The shelf-life is considered ended when the microbial load reaches a predetermined unacceptable level or when there is a significant decline in sensory scores.
Visualizing the Mechanisms of Action
To better understand the distinct ways in which PLA and LA exert their antimicrobial effects, the following diagrams illustrate their primary signaling pathways.
Caption: Antimicrobial mechanism of this compound (PLA).
Caption: Antimicrobial mechanism of Lactic Acid (LA).
Conclusion
Both this compound and Lactic acid are valuable tools in the arsenal of food preservatives. The available evidence suggests that PLA may offer a broader spectrum of activity and higher potency against certain microorganisms compared to LA. However, a clear gap exists in the literature regarding direct, comprehensive comparative studies on their efficacy in various food matrices. Further research focusing on head-to-head comparisons of purified PLA and LA is crucial for a complete understanding of their relative advantages and for optimizing their application in the food industry. Researchers and developers are encouraged to conduct such studies to build a more robust dataset for informed decision-making in the development of next-generation food preservation strategies.
Validating DL-3-Phenyllactic Acid as a Biomarker for Microbial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-3-Phenyllactic acid (PLA) with other established biomarkers of microbial activity, supported by experimental data and detailed methodologies. Our objective is to offer a clear, data-driven resource for validating PLA's utility in research and clinical settings.
Introduction to this compound (PLA)
This compound is a phenolic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB) such as Lactobacillus, Bifidobacterium, and Pediococcus.[1][2] It is a downstream metabolite of phenylalanine metabolism and has gained attention for its antimicrobial properties against a broad spectrum of bacteria and fungi.[3][4][5] This intrinsic bioactivity, coupled with its microbial origin, positions PLA as a potential biomarker for the metabolic activity of specific gut commensals.
Comparative Analysis of Microbial Biomarkers
The utility of a biomarker is defined by its sensitivity, specificity, and correlation with the biological activity of interest. Here, we compare PLA with a well-established class of microbial biomarkers: short-chain fatty acids (SCFAs).
Table 1: Performance Comparison of Microbial Biomarkers
| Biomarker Class | Examples | Primary Microbial Producers | Primary Substrate(s) | Key Performance Characteristics |
| Phenolic Acids | This compound (PLA) | Lactic Acid Bacteria (Lactobacillus, Bifidobacterium, etc.) | Phenylalanine | Specificity: High for phenylalanine-metabolizing bacteria. Correlation: Positively correlated with the abundance of specific Bifidobacterium species in the infant gut.[1] Other: Possesses direct antimicrobial effects.[3] |
| Short-Chain Fatty Acids (SCFAs) | Acetate, Propionate, Butyrate | Diverse anaerobes (Firmicutes, Bacteroidetes)[6] | Dietary Fiber | Sensitivity: High for overall gut microbial fermentation activity. Correlation: Fecal levels are well-correlated with gut microbial diversity and function.[7] Other: Serve as a primary energy source for colonocytes and have immunomodulatory roles.[6][8] |
Experimental Protocols
Accurate and reproducible quantification is paramount for biomarker validation. Below are detailed methodologies for the analysis of PLA and SCFAs in biological samples.
Protocol 1: Quantification of this compound in Human Samples via LC-MS/MS
This protocol is adapted from standard methods for the analysis of small molecules in biological matrices.
1. Sample Preparation (Human Plasma/Serum):
- To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-Phenyllactic acid).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode.
- Transitions: Monitor the specific precursor-to-product ion transitions for PLA and the internal standard.
Protocol 2: Quantification of Short-Chain Fatty Acids in Human Fecal Samples via GC-MS
This protocol is a widely used method for SCFA analysis.
1. Sample Preparation (Human Feces):
- Homogenize a known weight of fecal sample (e.g., 50 mg) in a known volume of sterile water.
- Acidify the homogenate with an equal volume of 50% hydrochloric acid.
- Add an internal standard (e.g., 2-ethylbutyric acid).
- Extract the SCFAs with two volumes of diethyl ether.
- Centrifuge to separate the phases and transfer the ether layer to a new tube.
- Derivatize the SCFAs by adding N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at 60°C for 30 minutes.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Column: A capillary column suitable for volatile fatty acid analysis (e.g., DB-FFAP).
- Carrier Gas: Helium.
- Temperature Program: An initial temperature of 60°C, ramped to 200°C.
- Injection Mode: Splitless.
- Mass Spectrometry: Electron ionization (EI) source operating in scan mode or selected ion monitoring (SIM) for targeted analysis.
Signaling Pathways and Biological Relationships
Understanding the biological context of a biomarker is crucial for its validation. PLA has been shown to interact with host cells through specific signaling pathways.
Biosynthesis of this compound
The primary pathway for PLA production in lactic acid bacteria involves the conversion of the essential amino acid phenylalanine.
PLA Interaction with Host Immune Cells via HCAR3
D-phenyllactic acid, a stereoisomer of PLA, has been identified as an agonist for the Hydroxycarboxylic Acid Receptor 3 (HCAR3), a G-protein coupled receptor expressed on immune cells.[9][10]
PLA and the NF-κB Signaling Pathway
In some cellular contexts, PLA has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[11]
Conclusion and Future Directions
This compound shows promise as a specific biomarker for the metabolic activity of certain beneficial gut microbes, particularly Lactic Acid Bacteria. Its direct antimicrobial properties add another layer of biological relevance. However, to establish PLA as a robust and widely applicable biomarker, further research is needed to:
-
Conduct direct comparative studies: Head-to-head comparisons with SCFAs and other biomarkers in various clinical cohorts are necessary to determine its relative sensitivity and specificity.
-
Elucidate its role in host-microbe interactions: Deeper investigation into the signaling pathways modulated by PLA will provide a more complete understanding of its physiological significance.
-
Standardize analytical methods: The development and validation of standardized, high-throughput analytical methods will be crucial for its adoption in large-scale clinical studies.
This guide provides a foundational framework for researchers and drug development professionals to objectively evaluate the potential of this compound as a valuable biomarker in the context of microbial activity and its impact on human health.
References
- 1. Bifidobacterium species associated with breastfeeding produce aromatic lactic acids in the infant gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The food-gut axis: lactic acid bacteria and their link to food, the gut microbiome and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 4. Frontiers | Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model [frontiersin.org]
- 5. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. What are HCAR3 agonists and how do they work? [synapse.patsnap.com]
- 10. Hydroxycarboxylic acid receptor 3 - Wikipedia [en.wikipedia.org]
- 11. Phenyllactic acid promotes cell migration and invasion in cervical cancer via IKK/NF-κB-mediated MMP-9 activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-3-Phenyllactic Acid Production in Engineered Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bacterial Strains for DL-3-Phenyllactic Acid Synthesis, Supported by Experimental Data.
This compound (PLA) is a valuable organic acid with broad-spectrum antimicrobial properties, making it a compound of significant interest in the food, feed, and pharmaceutical industries. Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for PLA production. This guide provides a comparative analysis of different bacterial strains, primarily focusing on metabolically engineered Escherichia coli and various Lactobacillus species, for their efficiency in producing PLA.
Data Presentation: Comparative Performance of Bacterial Strains
The following table summarizes the quantitative data on this compound production across different bacterial strains and fermentation strategies, as reported in recent literature.
| Bacterial Strain | Key Genetic Modifications / Strategy | Substrate(s) | Fermentation Scale | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli MG-P10 | Overexpression of aroGfbr, pheAfbr, tktA, pckA; Knockout of trpE; Introduction of ppr from Lactobacillus sp. | Glucose | 6 L Fed-batch | 52.89 ± 0.25 | Not Reported | Not Reported | [1][2][3] |
| Escherichia coli MG-P10 | (Same as above) | Glucose | Shake Flask | 1.42 ± 0.02 | Not Reported | Not Reported | [1][2][3] |
| Recombinant E. coli | Co-expression of L-lactate dehydrogenase (ldhL) from L. plantarum and glucose dehydrogenase (gdh) from B. megaterium | Phenylpyruvic acid (PPA), Glucose | Fed-batch Bioconversion | ~17.2 (103.8 mM) | Not Reported | 17.2 (103.8 mM/h) | [4] |
| Lactobacillus crustorum NWAFU 1078 | Wild-type (optimized conditions) | Phenylpyruvic acid (PPA) | Batch Fermentation | ~2.53 (15.2 mM) | Not Reported | Not Reported | |
| Bacillus coagulans SDM | Wild-type (whole-cell bioconversion) | Phenylpyruvic acid (PPA), Glucose | 2 L Fed-batch | 37.3 | 0.70 | 2.3 | [5] |
| Lactobacillus sp. SK007 | Wild-type (resting cells) | Phenylpyruvic acid (PPA), Glucose | Not Specified | ~1.13 (6.8 mM) | Not Reported | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the production of this compound.
Construction of Engineered E. coli Strains
This protocol outlines the general steps for genetically modifying E. coli to enhance PLA production.
-
Gene Amplification and Plasmid Construction:
-
Genes of interest (e.g., aroG, pheA from E. coli, ppr from Lactobacillus sp.) are amplified via PCR from genomic DNA or synthesized with codon optimization.
-
Amplified genes are cloned into suitable expression vectors (e.g., pETDuet, pTrc99a) using standard restriction digestion and ligation techniques.
-
-
Chromosomal Gene Knockout:
-
Homologous recombination systems, such as the CRISPR/Cas9 system or λ-Red recombinase system, are employed for targeted gene deletions (e.g., trpE).
-
This involves constructing a suicide plasmid containing antibiotic resistance markers flanked by regions homologous to the target gene's upstream and downstream sequences.
-
The plasmid is introduced into the host E. coli strain, and selection for double-crossover events leads to the desired gene knockout.
-
-
Strain Verification:
-
Successful gene insertions and deletions are confirmed by PCR analysis and DNA sequencing.
-
Fermentation for PLA Production
This section describes a typical fed-batch fermentation process for high-titer PLA production in engineered E. coli.
-
Seed Culture Preparation:
-
Fed-Batch Fermentation:
-
The seed culture is inoculated into a fermenter containing a defined fermentation medium. A typical medium consists of glucose, yeast extract, MgSO₄·7H₂O, (NH₄)₂SO₄, K₂HPO₄, and various trace elements and vitamins.[1][7]
-
The fermentation is carried out at a controlled temperature (e.g., 37°C) and pH.
-
Dissolved oxygen (DO) is maintained at a specific level (e.g., 20-30%) by adjusting the agitation speed and aeration rate. A DO-feedback feeding strategy is often employed, where a concentrated glucose solution is fed to the culture to maintain the DO level, thereby preventing substrate inhibition and promoting high cell density.[1]
-
-
Sampling and Analysis:
-
Samples are withdrawn at regular intervals to monitor cell growth (OD₆₀₀) and PLA concentration.
-
PLA Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol details a common method for the quantitative analysis of PLA in fermentation broth.
-
Sample Preparation:
-
Fermentation broth samples are centrifuged to remove bacterial cells.
-
The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.[8]
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used. For chiral separation of D- and L-PLA, a chiral column such as Chiralcel OJ-H is employed.[9][10]
-
Mobile Phase: A typical mobile phase for C18 columns is a gradient of acetonitrile and water containing a small percentage of an acid (e.g., sulfuric acid or trifluoroacetic acid). For chiral separation, a mixture of hexane and isopropanol with trifluoroacetic acid is often used.[8][9][10]
-
Detection: PLA is detected using a UV detector, typically at a wavelength of 230 nm or 261 nm.[9][10]
-
Quantification: The concentration of PLA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure PLA.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the production of this compound.
Caption: Biosynthetic pathway of this compound from glucose.
Caption: General experimental workflow for PLA production.
References
- 1. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 2. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of DL-3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of DL-3-Phenyllactic acid. This compound (PLA) is a broad-spectrum antimicrobial compound with significant interest in the pharmaceutical and food industries. Accurate and reliable quantification of PLA is crucial for research, development, and quality control purposes. This document outlines detailed experimental protocols for both analytical techniques and presents a comparative analysis of their performance based on published experimental data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated protocol for the resolution of this compound.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of hexane and isopropanol (IPA) in a 90:10 ratio, containing 0.1% trifluoroacetic acid (TFA).
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 261 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard solutions of this compound are prepared in the mobile phase at concentrations ranging from 80 to 960 µg/mL.
-
Samples are diluted with the mobile phase to fall within the calibrated range.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol is based on a validated LC-MS/MS method for the quantification of phenyllactic acid in complex matrices.[3]
Instrumentation:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Hypersil Gold C18 column (100 mm x 2.1 mm, 1.9 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol
-
Gradient Elution: The gradient starts with 98% Solvent A for 2 minutes, then ramps to 95% Solvent B over 13 minutes. This composition is held for 3 minutes before returning to the initial conditions.
Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: 250 µL/min
-
Column Temperature: 20°C
-
Injection Volume: 2 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Selective Reaction Monitoring (SRM)
Standard and Sample Preparation:
-
Standard solutions of phenyllactic acid are prepared over a concentration range of 50 to 1000.0 ng/mL.
-
Samples may require a simple dilution step before analysis.
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS methods.
Cross-validation workflow for HPLC and LC-MS methods.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters of the HPLC and LC-MS methods for the analysis of this compound based on published data.
Table 1: Linearity
| Parameter | HPLC Method | LC-MS Method |
| Linear Range | 80 - 960 µg/mL[2] | 50 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[2] | Not explicitly stated, but linear calibration curves were obtained[3] |
Table 2: Precision
| Parameter | HPLC Method | LC-MS Method |
| Intra-day Precision (%RSD) | < 2.0%[4] | < 10%[3] |
| Inter-day Precision (%RSD) | < 3.0%[4] | < 10%[3] |
Table 3: Accuracy
| Parameter | HPLC Method | LC-MS Method |
| Recovery (%) | 98.7%[4][5] | Satisfactory recovery reported[3] |
Table 4: Sensitivity
| Parameter | HPLC Method | LC-MS Method |
| Limit of Detection (LOD) | 1 µg/mL[4] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
Discussion
This comparative guide highlights the distinct advantages and operational ranges of HPLC and LC-MS for the quantification of this compound.
The HPLC method demonstrates excellent precision and accuracy within the microgram per milliliter range.[2][4] Its linearity over a broad concentration range makes it well-suited for applications where PLA concentrations are relatively high, such as in process monitoring of fermentation broths or the analysis of bulk drug substances. The instrumentation is widely available in most analytical laboratories, and the method is robust and cost-effective for routine analysis.
On the other hand, the LC-MS method offers significantly higher sensitivity, with a linear range in the nanogram per milliliter level.[3] This makes it the preferred choice for applications requiring trace-level quantification, such as in pharmacokinetic studies, biological matrix analysis, or the detection of low-level impurities. The high selectivity of mass spectrometric detection (specifically with SRM) minimizes interference from complex sample matrices, providing more reliable results for challenging samples.
References
- 1. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
DL-3-Phenyllactic Acid: A Comparative Analysis of its Antimicrobial Efficacy Against Other Natural Compounds
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the antimicrobial potential of DL-3-Phenyllactic acid (PLA) in comparison to other prominent natural antimicrobials. This report provides a detailed analysis of their efficacy, supported by experimental data, methodologies, and visual representations of their mechanisms of action.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds, with their diverse chemical structures and biological activities, represent a promising avenue for the development of new antimicrobial drugs. Among these, this compound (PLA), an organic acid produced by various microorganisms, has garnered significant attention for its broad-spectrum antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of PLA against other well-established natural antimicrobials: carvacrol, thymol, and eugenol.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other selected natural antimicrobials against common pathogenic bacteria and fungi, compiled from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Pathogens
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Aggregatibacter actinomycetemcomitans | ATCC 29523 | 3.3 | [1] |
| Klebsiella pneumoniae | - | 2.5 | [2] |
| Listeria monocytogenes | - | 7 | [3] |
Note: The original study reported the MIC for A. actinomycetemcomitans as 20 mM, which has been converted to mg/mL for consistency.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Natural Antimicrobials Against Common Pathogens
| Microorganism | Strain | This compound (mg/mL) | Carvacrol (mg/mL) | Thymol (mg/mL) | Eugenol (mg/mL) |
| Staphylococcus aureus | ATCC 6538 | - | 0.125 | 0.5 | - |
| Staphylococcus aureus | ATCC 25923 | - | - | 0.175 - 0.31 | - |
| Escherichia coli | ATCC 8739 | - | - | 0.125 - 0.18 | >1 |
| Pseudomonas aeruginosa | ATCC 15442 | - | 1.25 | 0.5 | >1 |
| Candida albicans | ATCC 10231 | - | 0.25 | 0.1 | 0.03% - 0.25% (v/v) |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of an antimicrobial agent. The most common method cited in the literature is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 18-24 hours at 37°C). The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
A generalized workflow for this process is as follows:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the stock solution are made in broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension. Control wells (no antimicrobial and no inoculum) are included.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism.
-
Reading of Results: The MIC is visually determined as the lowest concentration showing no turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Mechanisms of Antimicrobial Action
Understanding the mechanism by which an antimicrobial agent exerts its effect is crucial for its development as a therapeutic. The signaling pathways and cellular targets of this compound and the compared natural antimicrobials are distinct.
This compound: Dual-Action Antimicrobial
This compound exhibits a multifaceted mechanism of action, primarily targeting the bacterial cell envelope and genetic material.[1][2][4]
Figure 1. Antimicrobial mechanism of this compound.
Carvacrol, Thymol, and Eugenol: Membrane-Active Phenolic Compounds
Carvacrol, thymol, and eugenol are phenolic compounds that primarily exert their antimicrobial effects by disrupting the cytoplasmic membrane of microorganisms. This disruption leads to a cascade of events culminating in cell death.[5][6][7]
Figure 2. General antimicrobial mechanism of phenolic compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of a test compound.
Figure 3. Workflow for antimicrobial efficacy testing.
Conclusion
This compound demonstrates significant antimicrobial activity against a range of pathogenic microorganisms. Its dual mechanism of action, targeting both the cell membrane and DNA, suggests a lower propensity for resistance development compared to agents with a single target. While direct comparative studies are limited, the available data indicates that the efficacy of PLA is comparable to that of other natural antimicrobials like carvacrol, thymol, and eugenol, although MIC values can vary depending on the specific microorganism. The membrane-disrupting properties of carvacrol, thymol, and eugenol make them potent antimicrobials, particularly against bacteria. Further head-to-head comparative studies employing standardized methodologies are warranted to definitively establish the relative potency of these natural compounds and to explore their potential synergistic effects. This guide provides a foundational resource for researchers to inform further investigation into the therapeutic potential of this compound and other natural antimicrobials.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial effects of D-3-phenyllactic acid on Listeria monocytogenes in TSB-YE medium, milk, and cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 5. Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of essential oils and carvacrol, and synergy of carvacrol and erythromycin, against clinical, erythromycin-resistant Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes to DL-3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthetic routes to DL-3-Phenyllactic acid (DL-PLA), a valuable building block in the pharmaceutical and food industries. We will delve into both traditional chemical synthesis and modern biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and biocatalysis.
-
Chemical Synthesis: This approach typically involves the transformation of commercially available starting materials through well-established organic reactions. The most common chemical route is the diazotization of DL-phenylalanine.
-
Biocatalysis: This strategy utilizes whole microbial cells or isolated enzymes to catalyze the conversion of a substrate to the desired product. Key biocatalytic routes include the reduction of phenylpyruvic acid (PPA) and the direct conversion of phenylalanine.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the different synthetic routes to this compound, based on data from published literature.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Product Concentration (g/L) | Yield (%) | Productivity (g/L/h) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | |||||||
| Diazotization | DL-Phenylalanine | Sodium nitrite, Sulfuric acid | Not typically reported | ~40-50% | Not applicable | Well-established, uses common reagents. | Use of corrosive and toxic reagents, moderate yield, potential for side reactions. |
| Biocatalytic Synthesis | |||||||
| Whole-Cell Biotransformation (Fed-Batch)[1] | Phenylpyruvic acid (PPA) | Bacillus coagulans SDM | 37.3[1] | 70[1] | 2.3[1] | High product concentration and productivity, operates at elevated temperatures enhancing substrate solubility.[1] | Requires fermentation infrastructure, potential for byproduct formation (lactic acid).[1] |
| Whole-Cell Biotransformation (Batch)[2] | Phenylpyruvic acid (PPA) | Lactobacillus crustorum NWAFU 1078 | ~2.5 (15.2 mmol/L)[2] | 76[2] | Not reported | High conversion rate, excellent reusability of cells.[2] | Lower product concentration compared to fed-batch systems. |
| Dual-Enzyme Catalysis (Fed-Batch)[3] | Phenylpyruvic acid (PPA) | L-Lactate Dehydrogenase, Glucose Dehydrogenase (for NADH regeneration) | ~59.8 (360 mM)[3] | 90[3] | ~10[3] | High yield and enantiomeric excess, eliminates the need for whole-cell fermentation.[3] | Requires purification of enzymes, higher initial cost of enzymes and cofactors. |
Experimental Protocols
Chemical Synthesis: Diazotization of DL-Phenylalanine
This protocol is based on the established method for converting α-amino acids to α-hydroxy acids.
Materials:
-
DL-Phenylalanine
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Dropping funnel
Procedure:
-
In a reaction flask, dissolve DL-phenylalanine in dilute sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise from a dropping funnel. Maintain the temperature below 5 °C throughout the addition. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or an organic solvent mixture) to obtain pure this compound.
Biocatalytic Synthesis: Whole-Cell Biotransformation with Bacillus coagulans SDM (Fed-Batch)[1]
This protocol describes the high-yield production of 3-Phenyllactic acid from phenylpyruvic acid using a thermophilic bacterium.
Materials:
-
Bacillus coagulans SDM cell culture
-
Phenylpyruvic acid (PPA)
-
Glucose
-
Phosphate buffer solution (PBS)
-
5-L bioreactor
-
pH controller
-
Temperature controller
Procedure:
-
Cultivate Bacillus coagulans SDM to obtain a sufficient cell mass. Harvest the cells by centrifugation and wash with PBS.
-
Prepare a 2-L reaction mixture in the bioreactor containing the washed whole cells of B. coagulans SDM in PBS.
-
Set the initial concentrations of PPA to 6.6 g/L (40 mM) and glucose to 36 g/L.
-
Maintain the reaction temperature at 50 °C and the pH at 6.5 by the automated addition of NaOH solution.
-
Implement a fed-batch strategy by intermittently adding solid PPA and glucose to the bioreactor to maintain their concentrations and avoid substrate inhibition.
-
Monitor the concentrations of PLA, PPA, and glucose periodically using analytical techniques such as HPLC.
-
After the reaction is complete (typically after several hours), separate the cells from the reaction broth by centrifugation or filtration.
-
The supernatant containing the product can then be subjected to downstream processing for the purification of 3-Phenyllactic acid.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Concluding Remarks
The choice between chemical and biocatalytic synthesis of this compound depends on the specific requirements of the application.
-
Chemical synthesis via diazotization of phenylalanine offers a straightforward and well-understood method suitable for laboratory-scale production where the use of harsh reagents is manageable.
-
Biocatalytic methods , particularly whole-cell biotransformations with robust microorganisms like Bacillus coagulans or engineered enzyme systems, present a more sustainable and efficient alternative for larger-scale production. These methods often provide higher yields and product concentrations under milder reaction conditions. The dual-enzyme system with cofactor regeneration stands out for its high yield and potential for producing enantiomerically pure L-phenyllactic acid.
Researchers and drug development professionals should consider factors such as desired scale, cost, environmental impact, and required stereochemistry when selecting the optimal synthetic route for this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DL-3-Phenyllactic Acid
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical reagents, such as DL-3-Phenyllactic acid, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is a white to off-white crystalline powder that is slightly acidic in aqueous solution.[1] While not classified as a hazardous substance, it can cause skin and serious eye irritation.[1] Therefore, proper personal protective equipment (PPE) and handling procedures are essential.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate PPE and are aware of the necessary safety measures.
| Safety Measure | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile or latex gloves, safety goggles or a face shield, and a lab coat.[1] In case of dust generation, use a particulate respirator (N95 or equivalent).[1] | To prevent skin and eye irritation from direct contact with the chemical.[1] |
| Ventilation | Handle in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[1] | To minimize the inhalation of any dust or airborne particles.[1] |
| Spill Response | Have a chemical spill kit readily available. In case of a spill, avoid creating dust clouds.[1] | To quickly and safely contain and clean up any accidental releases. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizers and strong bases.[1] | To maintain chemical stability and prevent hazardous reactions. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled waste container for this compound waste. The label should include the chemical name and any relevant hazard warnings.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection:
- For solid waste (e.g., leftover powder, contaminated filter paper), carefully transfer it into the designated waste container using a clean scoop or spatula. Minimize dust generation during this process.
- For solutions containing this compound, pour the waste into a designated liquid waste container. Avoid splashing.
- Rinse any contaminated glassware or equipment with a suitable solvent (e.g., ethanol, methanol, or acetone, as this compound is soluble in these[1]) and collect the rinsate as hazardous waste.
3. Container Management:
- Keep the waste container securely closed when not in use.
- Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
4. Final Disposal:
- Dispose of the waste through your institution's hazardous waste management program.[2] This typically involves arranging for a pickup by a licensed hazardous waste disposal contractor.
- Complete all necessary waste disposal forms as required by your institution and local regulations.
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[2][3][4]
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS department or emergency response team.[2]
-
Don PPE: Before attempting to clean up a small, manageable spill, put on the appropriate PPE, including gloves, goggles, and a lab coat.[2][3]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[3]
-
Clean Up:
-
For solid spills, carefully sweep or scoop the material into a labeled waste container, avoiding the creation of dust.[1] You can lightly moisten the powder to prevent it from becoming airborne.
-
For liquid spills that have been absorbed, carefully scoop the absorbent material into a labeled waste container.[2]
-
-
Decontaminate the Area: Wipe down the spill area with a damp cloth or sponge and an appropriate cleaning agent. Collect all cleanup materials as hazardous waste.[3]
-
Dispose of Waste: Dispose of all spill cleanup materials, including contaminated gloves and absorbent pads, as hazardous waste.[3][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and local regulations for hazardous waste disposal.[6][7][8][9]
References
- 1. 3-Phenyllactic Acid MSDS/SDS | Supplier & Distributor [pt.eleph-citrics.com]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. acs.org [acs.org]
- 4. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 5. westlab.com [westlab.com]
- 6. epa.gov [epa.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Operational Guide for Handling DL-3-Phenyllactic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with DL-3-Phenyllactic acid. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and a clear workflow to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
According to safety data sheets, this compound can cause skin and serious eye irritation[1]. Therefore, appropriate PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety goggles or face shield | Must be used to protect against dust particles and splashes[1]. |
| Hand Protection | Protective gloves | Nitrile or latex gloves are suitable for handling[1]. |
| Body Protection | Lab coat | Provides a barrier against incidental contact with the skin[1]. |
| Respiratory Protection | Particulate respirator (in case of dust generation) | An N95 or equivalent respirator should be used when handling the powder outside of a fume hood[1]. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area. A fume hood or local exhaust ventilation is highly recommended to minimize the inhalation of dust particles[1].
2. Pre-Handling Preparations:
-
Ensure all necessary PPE is readily available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Prepare a designated and clearly labeled workspace for handling the chemical.
3. Handling Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the solid compound, taking measures to minimize dust generation[1].
-
If creating a solution, slowly add the solid to the solvent to avoid splashing. This compound is soluble in organic solvents like ethanol, methanol, and acetone, and slightly soluble in water[1].
-
Keep containers tightly closed when not in use[2].
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete[1][2].
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound should be disposed of as non-halogenated organic waste[1].
2. Waste Collection and Storage:
-
Collect waste in a properly labeled, sealed container.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Disposal Method:
-
Arrange for disposal through a licensed and qualified waste disposal service[1].
-
Do not discharge this compound into surface water, sewers, or soil[1].
4. Contaminated Packaging:
-
Empty containers should be thoroughly cleaned before disposal or recycling. If not properly cleaned, they should be treated as chemical waste[1].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
